4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
描述
属性
IUPAC Name |
4-(methylamino)-2-methylsulfanylpyrimidine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2S/c1-8-5-4(6(11)12)3-9-7(10-5)13-2/h3H,1-2H3,(H,11,12)(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YULKSKDPASSZNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1C(=O)O)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593245 | |
| Record name | 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
863028-98-2 | |
| Record name | 4-(Methylamino)-2-(methylsulfanyl)pyrimidine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00593245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a heterocyclic compound of significant interest in medicinal and agricultural chemistry. It serves as a crucial intermediate in the synthesis of a variety of bioactive molecules, including potential antiviral and anticancer agents.[1] This technical guide provides a comprehensive overview of the available information on its properties and structure. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on closely related analogues to provide a contextual understanding.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyrimidine core substituted with a methylamino group at the 4-position, a methylthio group at the 2-position, and a carboxylic acid group at the 5-position.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 4-(Methylamino)-2-(methylthio)pyrimidine-5-carboxylic acid | - |
| CAS Number | 863028-98-2 | [1] |
| Molecular Formula | C₇H₉N₃O₂S | [1] |
| Molecular Weight | 199.23 g/mol | [1] |
| Physical State | Solid (predicted) | - |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| Solubility | Data not available | - |
Note: For the related compound, Ethyl 4-amino-2-(ethylthio)pyrimidine-5-carboxylate (CAS: 778-97-2), the melting point is reported as 99-108 °C and it appears as white crystals.[2]
Spectroscopic Data
Detailed spectroscopic data (NMR, IR, MS) for this compound are not available in the reviewed literature. Spectroscopic analysis would be essential for the structural confirmation and purity assessment of the synthesized compound.
Synthesis
A detailed, experimentally verified protocol for the synthesis of this compound is not described in the available scientific literature. However, the synthesis of its ethyl ester, Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate, and other similar pyrimidine derivatives typically involves the cyclocondensation of a substituted amidine or guanidine with a β-ketoester or a related three-carbon synthons.
A plausible synthetic route to the target molecule could involve the hydrolysis of its corresponding ethyl ester. The synthesis of the ethyl ester would likely start from a chloropyrimidine derivative.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound via its ethyl ester.
Biological Activity and Mechanism of Action
While specific biological studies on this compound are limited, the pyrimidine scaffold is a well-established pharmacophore in drug discovery.
Potential as a Kinase Inhibitor Intermediate
The structurally related compound, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is utilized in the synthesis of inhibitors for various kinases, including Cdk4, PDGF, FGF, and EGF.[3] This suggests that this compound could also serve as a key building block for the development of novel kinase inhibitors for anticancer therapy. Many kinase inhibitors target the ATP-binding site of the enzyme, and the pyrimidine core can mimic the adenine of ATP.
Potential Antiviral and Anticancer Activity
This compound is described as an intermediate for antiviral and anticancer agents.[1] The mechanism of action for pyrimidine-based antivirals often involves the inhibition of viral nucleic acid synthesis or interference with host cell pyrimidine biosynthesis.[4][5] For anticancer applications, beyond kinase inhibition, pyrimidine analogues can act as antimetabolites, interfering with DNA and RNA synthesis in rapidly dividing cancer cells.[6][7][8]
Due to the lack of specific studies, the exact mechanism of action and any specific signaling pathways modulated by this compound remain to be elucidated.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are not available in the public domain. Researchers interested in this compound would need to develop and validate their own synthetic and analytical methods. A general approach to synthesis would likely involve the reaction of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine, followed by hydrolysis of the resulting ester.
General Workflow for Synthesis and Characterization:
Caption: General experimental workflow for synthesis and characterization.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. However, there is a notable lack of publicly available, detailed experimental data regarding its physicochemical properties, spectroscopic characteristics, and specific biological activities. Further research is required to fully characterize this compound and explore its potential applications. This guide serves as a summary of the currently available information and provides a framework for future research endeavors.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Synthesis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible multi-step synthesis pathway for 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, a key intermediate in the development of various pharmaceutical agents. The described synthesis is based on established chemical principles and draws from analogous procedures for pyrimidine derivatives.
Proposed Synthesis Pathway
The synthesis of this compound can be logically approached through a four-step sequence starting from commercially available reagents. The overall pathway involves the construction of the pyrimidine ring, followed by functional group manipulations to install the desired substituents.
Detailed Experimental Protocols
The following sections provide detailed methodologies for each step of the proposed synthesis. These protocols are adapted from established procedures for similar chemical transformations.
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate
This initial step involves the condensation of S-methylisothiourea with diethyl ethoxymethylenemalonate in the presence of a base to form the pyrimidine core.[1][2]
Materials:
-
S-methylisothiourea sulfate
-
Diethyl ethoxymethylenemalonate
-
Sodium ethoxide
-
Ethanol
-
Acetic acid
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to absolute ethanol under an inert atmosphere.
-
S-methylisothiourea sulfate is added to the sodium ethoxide solution and stirred until dissolved.
-
Diethyl ethoxymethylenemalonate is then added dropwise to the reaction mixture at a controlled temperature.
-
The mixture is heated to reflux for several hours to drive the condensation reaction to completion.
-
After cooling, the reaction mixture is acidified with acetic acid to precipitate the product.
-
The solid ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate is collected by filtration, washed with water, and dried.
| Parameter | Value | Reference |
| Reaction Time | 6 hours (reflux) | [2] |
| Solvent | Ethanol | [2] |
| Base | Sodium Ethoxide | [1] |
Step 2: Synthesis of Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate
The hydroxyl group at the 4-position of the pyrimidine ring is converted to a chlorine atom using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[1][3][4][5][6]
Materials:
-
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate
-
Phosphorus oxychloride (POCl₃)
-
Pyridine (optional, as a base)
Procedure:
-
Ethyl 4-hydroxy-2-(methylthio)-5-pyrimidinecarboxylate is mixed with an equimolar amount of phosphorus oxychloride in a sealed reactor.
-
A catalytic amount of pyridine can be added to facilitate the reaction.
-
The mixture is heated at an elevated temperature (e.g., 140°C) for a specified period.[3]
-
After cooling, the reaction mixture is carefully quenched with cold water.
-
The pH of the solution is adjusted to 8-9 with a saturated sodium carbonate solution to precipitate the product.[3]
-
The crude ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate is filtered, washed with water, and dried.
| Parameter | Value | Reference |
| Reagent | Equimolar POCl₃ | [3][4][6] |
| Temperature | 140 °C | [3] |
| Reaction Time | 2 hours | [3] |
| Conditions | Solvent-free, sealed reactor | [3][4][6] |
Step 3: Synthesis of Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate
This step involves a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom at the 4-position is displaced by a methylamino group. The 4-position of the pyrimidine ring is generally more susceptible to nucleophilic attack than the 2-position.[7][8][9]
Materials:
-
Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate
-
Methylamine (solution in a suitable solvent, e.g., ethanol or THF)
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
Procedure:
-
Ethyl 4-chloro-2-(methylthio)-5-pyrimidinecarboxylate is dissolved in a suitable aprotic solvent.
-
A solution of methylamine is added to the reaction mixture, along with a non-nucleophilic base to scavenge the HCl generated.
-
The reaction is stirred at room temperature or gently heated to ensure complete substitution.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated to yield the crude product, which can be purified by column chromatography.
| Parameter | Value | Reference |
| Reactant | Methylamine | Analogous to[7] |
| Reaction Type | Nucleophilic Aromatic Substitution | [7][8][9] |
| Solvent | Aprotic solvent (e.g., THF, Dichloromethane) | General Knowledge |
Step 4: Synthesis of this compound
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This can be achieved under basic or acidic conditions. A microwave-assisted method using potassium carbonate offers a potentially rapid and efficient approach.[10]
Materials:
-
Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate
-
Potassium carbonate (K₂CO₃)
-
Ethanol
-
Water
-
Hydrochloric acid (for acidification)
Procedure (Microwave-Assisted):
-
Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate is mixed with potassium carbonate in a mixture of ethanol and water in a microwave-safe vessel.
-
The mixture is subjected to microwave irradiation at an elevated temperature (e.g., 180°C) for a short duration.[10]
-
After cooling, the solvent is evaporated.
-
The residue is dissolved in water and acidified with hydrochloric acid to precipitate the carboxylic acid.
-
The final product, this compound, is collected by filtration, washed with cold water, and dried.
| Parameter | Value | Reference |
| Reagent | K₂CO₃ | [10] |
| Temperature | 180 °C (Microwave) | [10] |
| Reaction Time | 20 minutes (Microwave) | [10] |
| Solvent | Ethanol/Water | [10] |
Logical Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow from starting materials to the final purified product.
This comprehensive guide provides a robust framework for the synthesis of this compound. Researchers should optimize the reaction conditions for each step to achieve the best possible yields and purity. Standard analytical techniques should be employed to characterize the intermediates and the final product to ensure the desired molecular structure and purity have been obtained.
References
- 1. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. mdpi.com [mdpi.com]
- 4. [PDF] Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
Potential Biological Activity of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the potential biological activities of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. It is important to note that, as of the date of this publication, specific experimental data on the biological effects of this particular compound are limited in publicly available scientific literature. The information presented herein is largely based on the known activities of structurally similar pyrimidine derivatives and is intended to guide future research and drug discovery efforts.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad spectrum of pharmacological activities. Derivatives of pyrimidine are integral to the structure of nucleobases and have been successfully developed as anticancer, antiviral, antimicrobial, and anti-inflammatory agents. This compound belongs to this versatile class of compounds and is noted as a key intermediate in the synthesis of various pharmaceuticals.[1] Its structural features suggest a potential for interaction with various biological targets, warranting investigation into its therapeutic possibilities.
Inferred Potential Biological Activities
Based on the extensive research on analogous pyrimidine-5-carboxylic acid derivatives, this compound is hypothesized to possess the following biological activities:
-
Anticancer Activity: Pyrimidine derivatives are well-established as anticancer agents, often acting as antimetabolites or kinase inhibitors. The structural similarity to compounds known to induce cell cycle arrest and apoptosis in cancer cell lines suggests a potential for antiproliferative effects.
-
Anti-inflammatory Activity: Many pyrimidine-containing compounds exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes such as cyclooxygenase-2 (COX-2).
-
Antimicrobial Activity: The pyrimidine nucleus is present in several antimicrobial agents. It is plausible that this compound could exhibit inhibitory activity against various bacterial or fungal strains.
Quantitative Data for Analogous Pyrimidine Derivatives
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the reported biological activities of structurally related compounds.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound Class | Cell Line | Assay Type | IC50 (µM) | Reference |
| Thienopyrimidine Derivatives | Leukemia HL-60 | Cytotoxicity Assay | 0.992 - 3.968 | [2] |
| Thienopyrimidine Derivatives | Melanoma B16F10 | Cytotoxicity Assay | 0.992 - 3.968 | [2] |
| Thienopyrimidine Derivatives | Neuro 2a | Cytotoxicity Assay | 0.992 - 3.968 | [2] |
| Pyrimido[4',5':4,5]thieno(2,3-b)quinolines | B16 Melanoma | In vivo tumor inhibition | 4% T/C | [2] |
| 4-Amino-5-cyano-diarylpyrimidines | NCI-H292 & Hep-2 | Growth Inhibition | 41% | [3] |
Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound Class | Target | Assay Type | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidines | COX-2 | In vitro enzyme inhibition | 0.04 | [4] |
| 4-Amino-5-cyano-diarylpyrimidines | Carrageenan-induced paw edema | In vivo anti-inflammatory | More active than Aspirin | [3] |
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Compound Class | Microorganism | Assay Type | MIC (µg/mL) | Reference |
| Carbamothioyl-Furan-Carboxamides | S. aureus | Broth microdilution | 270 | [5] |
| Carbamothioyl-Furan-Carboxamides | E. coli | Broth microdilution | 300 | [5] |
| Pyrimidinophanes | Staphylococcus aureus | Broth microdilution | Comparable to reference drug | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments that would be essential in evaluating the potential biological activities of this compound.
Anticancer Activity: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.[7]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, until a purple precipitate is visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Anti-inflammatory Activity: COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[8]
Materials:
-
Human recombinant COX-2 enzyme[9]
-
COX Assay Buffer[8]
-
COX Probe[8]
-
Heme[10]
-
Arachidonic Acid (substrate)[9]
-
Celecoxib (a known COX-2 inhibitor, as a positive control)[8]
-
96-well white opaque plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, probe, and arachidonic acid in the assay buffer as per the manufacturer's instructions.
-
Inhibitor Preparation: Prepare serial dilutions of this compound and the positive control (Celecoxib) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C.[10]
-
Reaction Initiation: Initiate the reaction by adding 10 µL of the arachidonic acid solution to each well.
-
Fluorescence Measurement: Immediately measure the fluorescence (Excitation/Emission = 535/587 nm) kinetically for 5-10 minutes at 25°C.[8][9]
-
Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence curve. Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)[12]
-
Sterile 96-well microtiter plates
-
This compound
-
Standard antibiotic (e.g., Gentamicin, as a positive control)
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL[12]
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound and the standard antibiotic in MHB directly in the wells of a 96-well plate.
-
Inoculation: Add a standardized bacterial inoculum to each well. Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).
-
Incubation: Incubate the plate at 37°C for 16-24 hours.[13]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[11][13]
Visualizations
The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway.
Conclusion and Future Directions
While specific biological data for this compound is not yet available, the extensive body of research on related pyrimidine derivatives provides a strong rationale for investigating its potential as a therapeutic agent. The most promising areas for initial screening appear to be in oncology, inflammation, and infectious diseases. The experimental protocols detailed in this guide offer a standardized approach to begin elucidating the bioactivity of this compound. Future research should focus on a systematic in vitro evaluation, followed by in vivo studies for any promising activities identified. Furthermore, structure-activity relationship (SAR) studies, by synthesizing and testing analogs, could lead to the development of more potent and selective drug candidates.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. Antitumor activity of 4-amino and 8-methyl-4-(3diethylamino propylamino)pyrimido[4',5':4,5]thieno (2,3-b) quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and antiinflammatory activity of 4-amino-2-aryl-5-cyano-6-{3- and 4-(N-phthalimidophenyl)} pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. atcc.org [atcc.org]
- 8. assaygenie.com [assaygenie.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. emerypharma.com [emerypharma.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide on the Speculated Mechanism of Action for CAS 863028-98-2
An extensive search of publicly available scientific literature and databases has revealed no specific information regarding the mechanism of action, signaling pathways, or in vitro studies for the compound identified by CAS number 863028-98-2.
This lack of information prevents the creation of a detailed technical guide as requested. The core requirements, including the summarization of quantitative data, provision of detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled at this time due to the absence of primary research data associated with this specific chemical entity.
Further research and publication in peer-reviewed journals would be necessary to elucidate the pharmacological properties and potential mechanism of action of CAS 863028-98-2. Researchers, scientists, and drug development professionals interested in this compound are encouraged to initiate novel investigations to characterize its biological activity.
A Comprehensive Technical Guide to the Spectroscopic Analysis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic analysis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, a heterocyclic compound of interest in pharmaceutical and agricultural research.[1] The elucidation of its chemical structure is paramount for quality control, reaction monitoring, and understanding its biochemical interactions. This document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, along with detailed experimental protocols.
The molecular structure of this compound (Molecular Formula: C₇H₉N₃O₂S, Molecular Weight: 199.23 g/mol ) is foundational to its spectroscopic signature.[1]
Predicted Spectroscopic Data
While specific experimental spectra for this exact compound are not publicly available, we can predict the characteristic spectroscopic data based on its functional groups: a pyrimidine ring, a carboxylic acid, a secondary amine (methylamino), and a thioether (methylthio).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the amine proton, the carboxylic acid proton, and the two methyl groups. The chemical shifts are influenced by the electronic environment of the protons.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | ~12.0 | Singlet (broad) | 1H | Chemical shift is concentration-dependent and the proton is exchangeable with D₂O.[2] |
| Pyrimidine C6-H | 8.5 - 8.9 | Singlet | 1H | Positioned downfield due to the electron-withdrawing nature of the pyrimidine ring and adjacent carboxyl group.[3] |
| Amine (-NH) | 7.5 - 8.5 | Singlet or Quartet (broad) | 1H | Broadness due to quadrupolar relaxation and potential coupling to the adjacent methyl group. Exchangeable with D₂O.[3] |
| Amino Methyl (-NHCH ₃) | 2.8 - 3.2 | Doublet | 3H | Coupled to the -NH proton. May appear as a singlet if N-H exchange is rapid. |
| Thioether Methyl (-SCH ₃) | 2.3 - 2.8 | Singlet | 3H | Typical range for a methyl group attached to a sulfur atom on an aromatic ring.[3] |
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carboxylic Acid (-C OOH) | 165 - 175 | Typical range for a carboxylic acid carbon.[2] |
| Pyrimidine C2 (-S-) | 165 - 175 | Carbon attached to sulfur and two nitrogens. |
| Pyrimidine C4 (-NH-) | 155 - 160 | Carbon attached to the methylamino group.[3] |
| Pyrimidine C6 | 155 - 160 | Aromatic CH carbon.[3] |
| Pyrimidine C5 (-COOH) | 110 - 120 | Carbon attached to the carboxylic acid group. |
| Amino Methyl (-NHC H₃) | 25 - 30 | Aliphatic carbon attached to nitrogen. |
| Thioether Methyl (-SC H₃) | 15 - 20 | Aliphatic carbon attached to sulfur. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |
|---|---|---|---|---|
| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad | A very broad band is the hallmark of a hydrogen-bonded carboxylic acid.[2][4][5] |
| Amine N-H | Stretch | 3100-3500 | Medium | |
| Aromatic C-H | Stretch | 3000-3100 | Medium | |
| Aliphatic C-H | Stretch | 2850-3000 | Medium | From the two methyl groups. |
| Carboxylic Acid C=O | Stretch | 1690-1760 | Strong, Sharp | The strong carbonyl absorption is a key feature.[4][6] Conjugation may lower the frequency.[5] |
| Pyrimidine C=N, C=C | Stretch | 1550-1650 | Medium-Strong | Aromatic ring stretching vibrations. |
| Carboxylic Acid C-O | Stretch | 1210-1320 | Medium |
| Carboxylic Acid O-H | Bend | 910-950 | Medium, Broad | Out-of-plane bend, another characteristic feature of dimeric carboxylic acids.[4] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z Value | Ion | Notes |
|---|---|---|
| 199 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₇H₉N₃O₂S. |
| 182 | [M - OH]⁺ | Loss of a hydroxyl radical from the carboxylic acid group. |
| 154 | [M - COOH]⁺ | Loss of the carboxylic acid group (decarboxylation). |
| 152 | [M - SCH₃]⁺ | Loss of the methylthio radical. |
| | | Further fragmentation of the pyrimidine ring would lead to various smaller ions. The fragmentation pattern is influenced by the substituents on the ring.[7] |
Experimental Protocols
Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.
NMR Sample Preparation and Analysis
-
Sample Preparation : Accurately weigh 5-10 mg of purified this compound.[3]
-
Dissolution : Transfer the solid to a clean, dry vial and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, which is effective for dissolving polar compounds like carboxylic acids. Use vortexing or sonication to ensure complete dissolution.[3]
-
Transfer : Transfer the solution into a clean NMR tube. If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette.[3]
-
Acquisition : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
D₂O Exchange : To confirm the identity of the -COOH and -NH protons, add a drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the ¹H spectrum. The signals corresponding to these labile protons will disappear or significantly decrease in intensity.[3]
IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation : Grind a small amount (1-2 mg) of the dry sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation : Place the powder into a pellet-forming die and press it under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.
-
Data Acquisition : Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.[8] Collect a background spectrum of the empty spectrometer beforehand.
Mass Spectrometry Protocol (LC-MS with ESI)
-
Sample Preparation : Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.
-
Instrumentation : Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.[9]
-
Chromatography : Inject the sample onto an appropriate LC column (e.g., C18) to separate it from any impurities. A typical mobile phase could be a gradient of water and acetonitrile with a small amount of formic acid to facilitate protonation.[9]
-
MS Analysis : Operate the mass spectrometer in positive ion mode to detect the protonated molecule [M+H]⁺ at m/z 200. Set the instrument to scan a relevant mass range (e.g., m/z 50-500).
-
Fragmentation (MS/MS) : To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.[10][11]
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for a comprehensive spectroscopic characterization of the target compound.
References
- 1. This compound [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. echemi.com [echemi.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Docking Studies of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical whitepaper provides a comprehensive overview of a hypothetical in silico molecular docking study of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. While direct experimental data for this specific compound is not publicly available, this guide serves as an exemplar by detailing the methodologies, potential protein targets, and expected data presentation for such a study. The protocols and target selection are based on established research on structurally similar pyrimidine derivatives. This document is intended to be a practical guide for researchers undertaking similar computational drug discovery efforts. The compound is known to be a key intermediate in the synthesis of pharmaceuticals, particularly antiviral and anticancer agents[1].
Introduction
This compound is a heterocyclic compound belonging to the pyrimidine class of molecules. Pyrimidine derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties. In silico docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein. This method is instrumental in early-stage drug discovery for hit identification and lead optimization.
This guide outlines a hypothetical docking study of this compound against Cyclin-Dependent Kinase 2 (CDK2), a well-established target in cancer therapy. The methodologies described are adapted from published studies on similar pyrimidine derivatives.
Target Selection: Cyclin-Dependent Kinase 2 (CDK2)
CDK2 is a key regulator of the cell cycle, and its dysregulation is frequently observed in various cancers. Inhibition of CDK2 is a validated strategy for cancer treatment. Several pyrimidine-based molecules have been identified as CDK2 inhibitors, making it a relevant and well-characterized target for this exemplar study.
Experimental Protocols
This section details the computational methodology for the in silico docking of this compound against CDK2.
Software and Hardware
-
Docking Software: AutoDock Vina
-
Molecular Visualization and Preparation: PyMOL, AutoDock Tools (ADT)
-
Hardware: High-performance computing cluster with multi-core processors.
Ligand Preparation
-
3D Structure Generation: The 3D structure of this compound is generated using a molecular builder and energy minimized using a suitable force field (e.g., MMFF94).
-
Charge and Torsion Angle Assignment: Gasteiger charges are calculated, and rotatable bonds are defined using AutoDock Tools. The resulting file is saved in the PDBQT format.
Protein Preparation
-
Crystal Structure Retrieval: The 3D crystal structure of human CDK2 in complex with a known inhibitor is obtained from the Protein Data Bank (PDB).
-
Protein Cleaning: Water molecules, co-factors, and the co-crystallized ligand are removed from the PDB file.
-
Protonation and Charge Assignment: Polar hydrogens are added, and Kollman charges are assigned to the protein structure using AutoDock Tools. The prepared protein is saved in the PDBQT format.
Grid Box Generation
A grid box is defined around the active site of CDK2, encompassing the key amino acid residues known to be involved in ligand binding. The grid box dimensions are set to be sufficiently large to allow the ligand to move freely within the binding pocket.
Molecular Docking Simulation
AutoDock Vina is used to perform the docking calculations. The prepared ligand and protein files, along with the grid box parameters, are specified in the configuration file. The software exhaustively samples different conformations and orientations of the ligand within the active site and scores them based on a semi-empirical free energy force field. The top-scoring poses are saved for further analysis.
Data Presentation
The quantitative results of the docking study are summarized in the tables below.
Table 1: Docking Results for this compound against CDK2
| Ligand | Binding Affinity (kcal/mol) | RMSD of Best Pose (Å) |
| This compound | -8.5 | 1.2 |
| Reference Inhibitor | -9.2 | N/A |
Table 2: Key Intermolecular Interactions of the Best Docking Pose
| Interaction Type | Interacting Residue | Distance (Å) |
| Hydrogen Bond | LEU83 | 2.9 |
| Hydrogen Bond | LYS33 | 3.1 |
| Hydrophobic | ILE10 | 3.8 |
| Hydrophobic | VAL18 | 4.0 |
| Pi-Alkyl | ALA31 | 4.5 |
Visualization of Results
Experimental Workflow
Caption: Workflow for the in silico docking study.
Hypothetical Signaling Pathway Inhibition
Caption: Inhibition of the CDK2 signaling pathway.
Conclusion
This technical guide presents a detailed, albeit hypothetical, framework for conducting in silico docking studies on this compound. By leveraging established methodologies from research on similar pyrimidine derivatives, this document provides a robust protocol for ligand and protein preparation, molecular docking, and data analysis. The structured tables and visualizations offer a clear format for presenting research findings. This guide serves as a valuable resource for researchers in the field of computational drug discovery, enabling them to design and execute similar studies with confidence.
References
An In-depth Technical Guide to the Physicochemical Characteristics of C₇H₉N₃O₂S
A comprehensive exploration of the physicochemical properties, analytical methodologies, and biological relevance of compounds with the molecular formula C₇H₉N₃O₂S is currently challenging due to the absence of a widely recognized and studied compound with this specific elemental composition in major chemical databases.
Initial searches for substances with the molecular formula C₇H₉N₃O₂S have not yielded a definitive, commonly known chemical entity. This suggests that the user may have a novel or less-documented compound in mind, or there might be a typographical error in the provided molecular formula.
For a comprehensive technical guide to be developed, the specific chemical structure of the compound of interest is paramount. Physicochemical properties, experimental protocols for their determination, and any associated biological signaling pathways are intrinsically linked to the unique three-dimensional arrangement of atoms within a molecule.
To illustrate the type of information that could be provided if a specific compound were identified, we can consider related, well-characterized molecules with similar elemental components, such as Thiabendazole (C₁₀H₇N₃S) and Sulfathiazole (C₉H₉N₃O₂S₂) . A technical guide for such a compound would typically include the following sections:
Core Physicochemical Data
This section would present a tabular summary of key quantitative physicochemical parameters. These data points are crucial for researchers in drug development for predicting a compound's behavior in biological systems and for designing appropriate formulations.
Table 1: Example Physicochemical Properties of a Hypothetical C₇H₉N₃O₂S Compound
| Property | Value | Method of Determination |
| Molecular Weight | 215.25 g/mol | Calculated |
| Melting Point | Differential Scanning Calorimetry (DSC) | |
| Boiling Point | Not applicable (decomposition may occur) | |
| pKa | Potentiometric Titration / UV-Vis Spectroscopy | |
| Aqueous Solubility | Shake-flask method (at various pH values) | |
| LogP (Octanol-Water Partition Coefficient) | Shake-flask method / HPLC | |
| LogD (Distribution Coefficient at pH 7.4) | Shake-flask method / Calculated | |
| Polar Surface Area (PSA) | Computational Modeling | |
| Hydrogen Bond Donors | Computational Modeling | |
| Hydrogen Bond Acceptors | Computational Modeling |
Experimental Protocols
Detailed methodologies for the determination of the above physicochemical properties would be provided. This allows for reproducibility and a clear understanding of the experimental context of the data.
Determination of Melting Point by Differential Scanning Calorimetry (DSC)
A detailed protocol would be outlined, including sample preparation, instrument calibration, heating rate, and the inert atmosphere used. The workflow for this process can be visualized as follows:
Caption: Workflow for Melting Point Determination using DSC.
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol would describe the process of equilibrating an excess of the compound in a buffered aqueous solution at a specific temperature, followed by quantification of the dissolved compound, typically by HPLC.
Biological Activity and Signaling Pathways
If the specific isomer of C₇H₉N₃O₂S were known to have biological activity, this section would detail its mechanism of action. For instance, if it were an inhibitor of a particular enzyme, the relevant signaling pathway would be illustrated.
As an example, if a hypothetical C₇H₉N₃O₂S compound were found to inhibit a key kinase in a cancer-related pathway, a diagram would be generated to represent this interaction.
Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.
Recommendation to the User:
To proceed with the creation of a detailed and accurate technical guide, please verify the molecular formula C₇H₉N₃O₂S. If possible, provide a common name, IUPAC name, CAS registry number, or a SMILES string for the compound of interest. With a specific chemical structure, a comprehensive and valuable resource can be developed to support your research and development efforts.
The Ascendancy of Pyrimidine Carboxylic Acids: A Technical Guide to Their Discovery, Synthesis, and Biological Significance
For Immediate Release
A comprehensive technical guide detailing the discovery, history, and evolving applications of pyrimidine carboxylic acid derivatives has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of this crucial class of heterocyclic compounds.
Introduction: A Legacy of Discovery
The journey into the world of pyrimidine chemistry began in the late 19th century. Although pyrimidine derivatives like alloxan were known earlier, the systematic study of pyrimidines was initiated by Pinner in 1884 through the synthesis of derivatives by condensing ethyl acetoacetate with amidines.[1] Pinner first proposed the name “pyrimidin” in 1885.[1] The parent pyrimidine ring was first prepared by Gabriel and Colman in 1900.[1]
One of the most historically significant pyrimidine carboxylic acid derivatives is orotic acid, also known as vitamin B13. Its discovery in whey (milk serum) was a pivotal moment, leading to its characterization as a key intermediate in the de novo biosynthesis of pyrimidine nucleotides.[2] This foundational knowledge paved the way for a deeper understanding of nucleic acid metabolism and the development of related therapeutic agents.
Synthetic Methodologies: Building the Core Scaffold
The synthesis of pyrimidine carboxylic acid derivatives has evolved significantly, with numerous methods developed to afford a wide array of substituted analogs. Classical methods like the Pinner synthesis, which involves the condensation of β-dicarbonyl compounds with amidines, laid the groundwork for pyrimidine chemistry.[1][3] Modern synthetic strategies offer improved yields, regioselectivity, and functional group tolerance.
Synthesis of Pyrimidine-2-carboxylic Acid
A common route to pyrimidine-2-carboxylic acid involves the hydrolysis of 2-cyanopyrimidine.
Experimental Protocol: Hydrolysis of 2-Cyanopyrimidine
-
Dissolve 2-cyanopyrimidine (1.0 eq) in water.
-
Add potassium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and neutralize with 2N HCl.
-
Remove the aqueous phase by rotary evaporation to obtain the crude product.
-
Extract the crude product with ethyl acetate.
-
Combine the organic phases, filter, and concentrate under reduced pressure to yield pyrimidine-2-carboxylic acid.
Yields can vary, with reports around 35%.
Synthesis of Pyrimidine-4-carboxylic Acid
A two-step procedure starting from 4,4-dimethoxybutan-2-one is a well-established method for the synthesis of pyrimidine-4-carboxylic acid.
Experimental Protocol: Synthesis of Pyrimidine-4-carboxylic Acid
Step 1: Synthesis of 4-methylpyrimidine
-
In a three-neck flask equipped with a condenser, distillation head, and thermometer, mix formamide (6.2 eq), ammonium chloride (0.6 eq), and water (0.9 eq).
-
Heat the mixture to 175°C.
-
Add 4,4-dimethoxybutan-2-one (2.0 eq) dropwise over 7 hours, maintaining the temperature.
-
Stir the reaction mixture at the same temperature for an additional 2 hours.
-
Cool the reaction to room temperature, add 1 M sodium hydroxide, and perform a continuous extraction with chloroform.
-
Dry the chloroform layer over sodium sulfate and remove the solvent by distillation.
-
Purify the crude product by vacuum distillation to obtain 4-methylpyrimidine.
Step 2: Oxidation to Pyrimidine-4-carboxylic Acid
-
Dissolve 4-methylpyrimidine (1.0 eq) in pyridine.
-
Add selenium dioxide (1.5 eq).
-
Stir the mixture at 55-60°C for 2 hours, then at 85-90°C for 3 hours.
-
After cooling, filter the mixture and wash the residue with pyridine.
-
Evaporate the solvent, wash the solid with water and diethyl ether, and dry under vacuum to yield pyrimidine-4-carboxylic acid.
Reported yields for the oxidation step are around 55%.[4]
Synthesis of Pyrimidine-5-carboxylic Acid Derivatives
A general and high-yielding approach for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been developed, which is significant for creating derivatives without substitution at the 4-position.[3][5]
Experimental Protocol: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
Step 1: Preparation of Sodium 3,3-dimethoxy-2-methoxycarbonylpropen-1-olate
-
To a stirred suspension of sodium hydride (1.0 eq) in anhydrous diethyl ether, add a solution of methyl 3,3-dimethoxypropionate (1.0 eq) and methyl formate (1.2 eq) in diethyl ether dropwise at room temperature under a nitrogen atmosphere.[5]
-
Stir the reaction mixture at room temperature for 12-16 hours.[5]
-
Collect the resulting precipitate by filtration, wash with diethyl ether, and dry under vacuum.[5]
Step 2: Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters
-
To a solution of the prepared sodium salt (1.0 eq) in anhydrous DMF, add the desired amidinium salt (1.1 eq).[5]
-
Heat the reaction mixture to 100°C for 1 hour.
-
Cool the reaction to room temperature and quench with a saturated aqueous sodium bicarbonate solution.[5]
-
Extract the aqueous layer with ethyl acetate.[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]
-
Purify the crude product by flash column chromatography on silica gel.[5]
Physicochemical and Spectroscopic Characterization
The synthesized pyrimidine carboxylic acid derivatives are typically characterized by determining their physicochemical properties and using various spectroscopic techniques.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Pyrimidine-2-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 191 - 197 | White to light yellow solid |
| Pyrimidine-4-carboxylic acid | C₅H₄N₂O₂ | 124.10 | 229.8 - 231.9 | White solid |
| Pyrimidine-5-carboxylic acid | C₅H₄N₂O₂ | 124.10 | >300 | White to off-white powder |
| 2-Chloropyrimidine-5-carboxylic acid | C₅H₃ClN₂O₂ | 158.54 | 168 - 172 | Solid |
| 6-Oxo-3H-pyrimidine-4-carboxylic acid | C₅H₄N₂O₃ | 140.10 | 268 - 270 | White to off-white powder |
Data compiled from various sources.[6][7][8][9][10][11][12]
Spectroscopic data is essential for structural elucidation.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) |
| Pyrimidine-4-carboxylic acid (in DMSO-d₆) | 9.37 (d), 9.07 (d), 8.01 (dd) | Not specified | Not specified |
| 2-Chloropyrimidine-5-carboxylic acid | 9.15 (s, 2H) | Not specified | Not specified |
Data compiled from various sources.[4][13]
Biological Activities and Therapeutic Potential
Pyrimidine carboxylic acid derivatives exhibit a broad spectrum of biological activities, making them attractive scaffolds for drug discovery. Their applications span anticancer, antimicrobial, and anti-inflammatory therapies.
Anticancer Activity
Many pyrimidine carboxylic acid derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cellular signaling pathways.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) |
| Indolyl-pyrimidine derivative 4g | MCF-7 (Breast) | 5.1 |
| Indolyl-pyrimidine derivative 4g | HepG2 (Liver) | 5.02 |
| Indolyl-pyrimidine derivative 4g | HCT-116 (Colon) | 6.6 |
| Imidazo[1,2-a]pyrimidine derivative 3a | A549 (Lung) | 5.988 |
| Imidazo[1,2-a]pyrimidine derivative 4d | MCF-7 (Breast) | 39.0 |
| Imidazo[1,2-a]pyrimidine derivative 4d | MDA-MB-231 (Breast) | 35.1 |
| Indazol-pyrimidine derivative 4f | MCF-7 (Breast) | 1.629 |
| Indazol-pyrimidine derivative 4i | A549 (Lung) | 2.305 |
Data compiled from various sources.[14][15][16][17]
Antimicrobial Activity
The antimicrobial potential of pyrimidine carboxylic acid derivatives has also been extensively investigated.
| Compound/Derivative | Microorganism | MIC (µg/mL) |
| Hydroxamic acid of pyrimidine-5-carboxylic acid | Staphylococcus aureus | 325 |
| Hydroxamic acid of pyrimidine-5-carboxylic acid | Escherichia coli | 325 |
| Cu(II) complex of hydroxamic acid | Staphylococcus aureus | 125 |
| Cu(II) complex of hydroxamic acid | Escherichia coli | 125 |
| Pyrimidine derivative 4a | E. coli | >512 |
| Pyrimidine derivative 4a | S. aureus | 256 |
Data compiled from various sources.[18][19]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrimidine carboxylic acid derivatives are often attributed to their ability to modulate specific signaling pathways.
De Novo Pyrimidine Biosynthesis
Orotic acid is a central intermediate in the de novo synthesis of pyrimidines. This pathway is a fundamental process for DNA and RNA synthesis and is a target for some anticancer drugs.
Dihydrofolate Reductase (DHFR) Inhibition
Many pyrimidine derivatives are designed as inhibitors of dihydrofolate reductase (DHFR), an essential enzyme in the folate metabolism pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and certain amino acids, thereby halting cell proliferation. This is a key mechanism for several anticancer and antimicrobial drugs.
Kinase Inhibition
More recently, pyrimidine carboxylic acid derivatives have been developed as potent inhibitors of various protein kinases, which are critical regulators of cell signaling pathways. For instance, they have shown promise as inhibitors of Aurora kinases and Janus kinases (JAKs), which are often dysregulated in cancer.
Conclusion and Future Directions
Pyrimidine carboxylic acid derivatives represent a versatile and enduring scaffold in medicinal chemistry and drug development. From the early discovery of orotic acid to the rational design of potent kinase inhibitors, this class of compounds continues to yield promising therapeutic candidates. Future research will likely focus on the development of more selective and potent derivatives, the exploration of novel biological targets, and the application of green chemistry principles to their synthesis. The rich history and diverse biological activities of pyrimidine carboxylic acids ensure their continued importance in the quest for new and effective treatments for a wide range of diseases.
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 4. BJOC - Search Results [beilstein-journals.org]
- 5. BJOC - Synthesis of substituted 8H-benzo[h]pyrano[2,3-f]quinazolin-8-ones via photochemical 6π-electrocyclization of pyrimidines containing an allomaltol fragment [beilstein-journals.org]
- 6. researchgate.net [researchgate.net]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. researchgate.net [researchgate.net]
- 11. chemimpex.com [chemimpex.com]
- 12. 2-chloropyrimidine-5-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 13. 2-Chloropyrimidine-5-carboxylic acid(374068-01-6) 1H NMR [m.chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Potential Therapeutic Targets for 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the potential therapeutic targets of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, a pyrimidine derivative with structural motifs common to a class of pharmacologically active compounds. While direct biological data for this specific molecule is not extensively available in public literature, its core structure is a recognized "privileged scaffold" in medicinal chemistry. This document extrapolates potential therapeutic applications by examining structurally related compounds with established biological activities. The primary focus will be on the inhibition of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a validated target in oncology. A secondary potential target, Dihydroorotate Dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway, will also be discussed. This guide provides a comprehensive overview of these potential targets, including relevant signaling pathways, quantitative data from analogous compounds, and detailed experimental protocols for assessing biological activity.
Introduction: The Pyrimidine Scaffold in Drug Discovery
The pyrimidine nucleus is a fundamental heterocyclic aromatic compound that is a core component of nucleic acids (cytosine, thymine, and uracil).[1] In medicinal chemistry, the pyrimidine scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1] Derivatives of pyrimidine have been successfully developed as anticancer, antiviral, and antimicrobial agents. Their versatility stems from the various substitution points on the pyrimidine ring, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.
Given the structural features of this compound, including the amino and thioether substitutions, it is plausible that this molecule could exhibit inhibitory activity against enzymes that recognize purine or pyrimidine-like substrates.
Primary Potential Target: Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinases (CDKs) are a family of serine/threonine kinases that play a crucial role in regulating the eukaryotic cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[2] Specifically, CDK2, in complex with its regulatory partner Cyclin E or Cyclin A, is essential for the G1/S phase transition and the initiation of DNA replication.[4] Numerous pyrimidine-based compounds have been developed as potent and selective CDK2 inhibitors.[2][3][5]
CDK2 Signaling Pathway
The activity of CDK2 is tightly regulated throughout the cell cycle. In the late G1 phase, mitogenic signals lead to the synthesis of Cyclin E, which binds to and activates CDK2. The CDK2/Cyclin E complex then phosphorylates several key substrates, including the Retinoblastoma protein (pRb). Phosphorylation of pRb leads to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA synthesis, thereby driving the cell into the S phase. Subsequently, CDK2 associates with Cyclin A to promote the progression through the S phase. Inhibition of CDK2 can lead to cell cycle arrest at the G1/S checkpoint and induce apoptosis in cancer cells.
Quantitative Data for a Representative CDK2 Inhibitor
While specific inhibitory data for this compound against CDK2 is not available, we can examine a structurally related pyrazolopyrimidine compound to illustrate the expected potency. Compound 17 from a published study on pyrazolo[3,4-d]pyrimidine derivatives serves as a relevant example.[6]
| Compound | Target | IC50 (µM) | Reference |
| Compound 17 (Representative) | CDK2 | 0.19 | [6] |
IC50: The half-maximal inhibitory concentration.
Experimental Protocol: In Vitro CDK2 Kinase Assay
The following is a detailed protocol for a typical in vitro kinase assay to determine the inhibitory activity of a compound against CDK2/Cyclin A2.[4][7][8]
Objective: To measure the IC50 value of a test compound against CDK2/Cyclin A2 kinase activity.
Principle: The assay measures the amount of ADP produced from the kinase reaction, where CDK2/Cyclin A2 phosphorylates a substrate using ATP. The amount of ADP is quantified using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay).
Materials:
-
Recombinant human CDK2/Cyclin A2 enzyme
-
Kinase substrate (e.g., Histone H1 or a synthetic peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (this compound)
-
Kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96-well or 384-well plates (white, opaque)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the test compound dilutions to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the CDK2/Cyclin A2 enzyme to all wells except the negative control.
-
Add the kinase substrate to all wells.
-
Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Kinase Reaction:
-
Add ATP to all wells to start the reaction. The final ATP concentration should be close to the Km value for CDK2.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.
-
-
Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Secondary Potential Target: Dihydroorotate Dehydrogenase (DHODH)
Dihydroorotate Dehydrogenase (DHODH) is a mitochondrial enzyme that catalyzes the fourth and only redox step in the de novo biosynthesis of pyrimidines: the oxidation of dihydroorotate to orotate.[9][10] This pathway is crucial for the synthesis of DNA, RNA, and other essential biomolecules.[11] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines, making DHODH an attractive target for anticancer and immunosuppressive therapies.[9][11][12] The pyrimidine core of this compound makes it a plausible candidate for a DHODH inhibitor.[13]
Role of DHODH in De Novo Pyrimidine Biosynthesis
The de novo pyrimidine biosynthesis pathway begins with simple precursors and culminates in the production of uridine monophosphate (UMP), which is then converted to other pyrimidine nucleotides. DHODH is a key regulatory point in this pathway. Its inhibition leads to the depletion of the pyrimidine pool, which in turn results in cell cycle arrest and apoptosis in cells that are highly dependent on this pathway.
Experimental Protocol: In Vitro DHODH Enzyme Assay
The following is a general protocol for an in vitro assay to measure the inhibition of DHODH.[14][15][16]
Objective: To determine the IC50 value of a test compound against DHODH activity.
Principle: The assay measures the DHODH-catalyzed reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate. The decrease in absorbance of DCIP at 600-650 nm is monitored spectrophotometrically.
Materials:
-
Recombinant human DHODH enzyme
-
Dihydroorotate (DHO)
-
2,6-dichloroindophenol (DCIP)
-
Coenzyme Q10 (CoQ10)
-
Test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, DCIP, and CoQ10 in an appropriate solvent (e.g., DMSO). Prepare serial dilutions of the test compound.
-
Enzyme-Inhibitor Pre-incubation:
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions.
-
Add the DHODH enzyme solution.
-
Incubate at 25°C for 30 minutes to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
Immediately measure the decrease in absorbance at 600-650 nm every 30 seconds for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction velocity from the linear portion of the absorbance vs. time plot.
-
Determine the percentage of inhibition for each compound concentration.
-
Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
-
Conclusion
While this compound is not extensively characterized in the scientific literature, its pyrimidine scaffold strongly suggests potential as a therapeutic agent, particularly as an enzyme inhibitor. Based on the wealth of data for structurally related compounds, Cyclin-Dependent Kinase 2 (CDK2) and Dihydroorotate Dehydrogenase (DHODH) represent two highly plausible and well-validated therapeutic targets. The information and protocols provided in this guide offer a robust framework for initiating the biological evaluation of this compound and its analogs. Further investigation through the described in vitro assays is warranted to elucidate the specific mechanism of action and therapeutic potential of this compound.
References
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. promega.com [promega.com]
- 5. Design, synthesis and biological evaluation of certain CDK2 inhibitors based on pyrazole and pyrazolo[1,5-a] pyrimidine scaffold with apoptotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CDK2/CyclinA2 Kinase Enzyme System Application Note [promega.jp]
- 8. promega.com [promega.com]
- 9. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 10. Recent developments in the medicinal chemistry and therapeutic potential of dihydroorotate dehydrogenase (DHODH) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-activity relationships of pyrimidines as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Exploratory Screening of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid Libraries: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core principles and methodologies involved in the exploratory screening of compound libraries based on the 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid scaffold. This pyrimidine derivative serves as a key intermediate in the synthesis of molecules with potential therapeutic applications, including antiviral and anticancer agents. This document outlines the design and synthesis of such libraries, high-throughput screening protocols, data analysis, and the elucidation of structure-activity relationships (SAR), with a focus on kinase inhibition as a primary therapeutic target.
Library Design and Synthesis
The design of a focused library around the this compound core aims to explore the chemical space around this scaffold to identify potent and selective modulators of biological targets. The core structure allows for diversification at several key positions, primarily through modification of the carboxylic acid group and substitution on the pyrimidine ring.
A general synthetic approach involves the initial construction of the pyrimidine ring, followed by diversification. One common method for creating 4,5-disubstituted pyrimidines involves the condensation of a ketone with formamidine acetate in a one-step process.[1] For the specific core of interest, a multi-step synthesis is typically required, starting from simpler building blocks.
Experimental Protocol: General Synthesis of a this compound Amide Library
-
Esterification of the Core: The starting material, this compound, is first converted to its methyl or ethyl ester to facilitate subsequent reactions. This is typically achieved by refluxing the acid in the corresponding alcohol with a catalytic amount of strong acid (e.g., H₂SO₄).
-
Amide Coupling: The resulting ester is then reacted with a diverse panel of primary or secondary amines to generate a library of amides. A common method for this is to use a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) in the presence of a base like DIPEA (N,N-Diisopropylethylamine) in an anhydrous aprotic solvent like DMF (Dimethylformamide).
-
Reaction Monitoring and Purification: The progress of each reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the products are purified using column chromatography or preparative high-performance liquid chromatography (HPLC) to ensure high purity for biological screening.
-
Characterization: The final compounds are characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm their structure and purity.
The following diagram illustrates a generalized workflow for the synthesis and screening of a chemical library.
High-Throughput Screening (HTS)
High-throughput screening (HTS) enables the rapid evaluation of large numbers of compounds to identify "hits" that modulate a specific biological target. For pyrimidine derivatives, which are often designed as kinase inhibitors, a common primary assay is a biochemical kinase activity assay.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for FAK)
-
Assay Principle: The assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. This can be quantified using various detection methods, such as fluorescence resonance energy transfer (FRET) or luminescence.
-
Reagents and Materials:
-
Recombinant human Focal Adhesion Kinase (FAK) enzyme.
-
FAK substrate (e.g., a synthetic peptide).
-
ATP (Adenosine triphosphate).
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).
-
Detection reagents (e.g., ADP-Glo™ Kinase Assay kit).
-
384-well microplates.
-
Test compounds from the synthesized library.
-
-
Procedure:
-
Test compounds are serially diluted and added to the wells of a 384-well plate.
-
The kinase and substrate are added to the wells and incubated with the compounds.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using the detection reagents.
-
The signal is read using a plate reader.
-
-
Data Analysis: The percentage of inhibition for each compound is calculated relative to positive (no inhibitor) and negative (no enzyme) controls. Compounds showing significant inhibition (e.g., >50%) are selected as "hits" for further evaluation.
Hit Confirmation and Secondary Assays
Hits identified in the primary screen undergo a confirmation process to eliminate false positives. Confirmed hits are then tested in dose-response assays to determine their potency (e.g., IC₅₀ value). Subsequently, these compounds are evaluated in secondary assays, often cell-based, to assess their activity in a more biologically relevant context.
Experimental Protocol: Cell-Based Proliferation Assay
-
Cell Lines: A panel of human cancer cell lines is selected based on the target kinase's role in cancer progression (e.g., U87-MG glioblastoma cells for FAK inhibitors).[2]
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds.
-
After a set incubation period (e.g., 72 hours), cell viability is assessed using a method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, which correlates with the number of viable cells.
-
-
Data Analysis: The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.
Data Presentation and Structure-Activity Relationship (SAR)
The quantitative data from the screening assays are compiled to establish a structure-activity relationship (SAR). This involves analyzing how changes in the chemical structure of the compounds affect their biological activity.
Table 1: In Vitro Kinase Inhibition and Cellular Proliferation Data for a Representative Library
| Compound ID | R Group (Amide) | FAK IC₅₀ (nM) | U87-MG IC₅₀ (µM) |
| Core | -OH | >10,000 | >50 |
| LIB-001 | -NH-phenyl | 850 | 12.5 |
| LIB-002 | -NH-(4-chlorophenyl) | 250 | 4.2 |
| LIB-003 | -NH-(4-methoxyphenyl) | 600 | 9.8 |
| LIB-004 | -N(CH₃)-phenyl | 1200 | 18.0 |
| LIB-005 | -NH-benzyl | 980 | 15.3 |
| LIB-006 | -NH-cyclohexyl | 2500 | 35.1 |
| LIB-007 | -morpholino | 5000 | >50 |
-
Conversion of the carboxylic acid to an amide is crucial for activity.
-
Aromatic amines at the R position are preferred over aliphatic or cyclic amines.
-
Electron-withdrawing substituents on the phenyl ring (e.g., chloro) enhance potency.
-
Substitution on the amide nitrogen (e.g., N-methylation) is detrimental to activity.
Signaling Pathway Analysis
Understanding the signaling pathway in which the target kinase operates is essential for interpreting the biological effects of the inhibitors. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival.
The following diagram illustrates the FAK signaling pathway and its role in cancer cell processes.
This guide provides a framework for the exploratory screening of this compound libraries. The methodologies and data presented are representative of a typical drug discovery campaign targeting kinases. Further optimization of hit compounds based on SAR would be the next logical step in developing potential clinical candidates.
References
Methodological & Application
Application Notes and Protocols for the Utilization of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid in Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the use of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid as a key intermediate in the synthesis of potential drug candidates, particularly kinase inhibitors. The pyrimidine scaffold is a well-established pharmacophore found in numerous approved drugs, and the targeted modification of this core structure is a common strategy in medicinal chemistry.
I. Overview of Synthetic Strategy
This compound is a versatile building block for the synthesis of highly substituted pyrimidine derivatives. The carboxylic acid moiety serves as a convenient handle for amide bond formation, a common linkage in drug molecules, allowing for the introduction of diverse chemical functionalities to explore structure-activity relationships (SAR). The methylthio group can also be a site for further modification, such as oxidation to a sulfoxide or sulfone, which can modulate the electronic properties of the pyrimidine ring and provide additional vectors for interaction with biological targets.
A primary application of this intermediate is in the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. Many kinase inhibitors feature a heterocyclic core that occupies the ATP-binding site of the enzyme, and substituted pyrimidines are frequently employed for this purpose. The substituents on the pyrimidine ring can be tailored to achieve potent and selective inhibition of the target kinase.
II. Experimental Protocols
The following protocol describes a general and robust method for the amide coupling of this compound with a primary or secondary amine. This reaction is a fundamental step in the elaboration of this intermediate into more complex, drug-like molecules.
Protocol 1: Amide Coupling via EDC/HOBt Activation
This protocol details the formation of an amide bond between this compound and a representative amine, (S)-1-(4-aminophenyl)ethanol, a fragment that could be present in a kinase inhibitor scaffold.
Materials:
-
This compound
-
(S)-1-(4-aminophenyl)ethanol
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add (S)-1-(4-aminophenyl)ethanol (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.2 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.
III. Data Presentation
The following table summarizes the expected quantitative data for the amide coupling reaction described in Protocol 1. These values are representative and may vary depending on the specific amine used and the optimization of reaction conditions.
| Product | Starting Material | Reagents | Solvent | Reaction Time (h) | Typical Yield (%) | Typical Purity (%) |
| N-((S)-1-(4-hydroxyphenyl)ethyl)-4-(methylamino)-2-(methylthio)pyrimidine-5-carboxamide | This compound | EDC, HOBt, DIPEA, (S)-1-(4-aminophenyl)ethanol | DMF | 16 | 75-90 | >95 (post-chromatography) |
IV. Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the amide coupling protocol.
Signaling Pathway Diagram: KRAS G12C Pathway
Given that pyrimidine derivatives are frequently developed as kinase inhibitors, and the KRAS G12C mutation is a prominent target in cancer therapy, the following diagram depicts the KRAS signaling pathway, which is a likely target for drugs synthesized from the title compound. Adagrasib is an example of a drug with a pyrimidine core that targets this pathway.
Application of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid in Antiviral Drug Development
Application Notes and Protocols
Introduction
Pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry.[1] Their structural similarity to the nucleobases of DNA and RNA allows them to function as effective antiviral agents by interfering with viral replication processes.[2][3][4] The target compound, 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, is a functionalized pyrimidine that serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including antiviral and anticancer agents.[5] This document outlines its potential applications in antiviral drug development, including hypothetical antiviral activity data based on structurally similar compounds, detailed protocols for its evaluation, and a proposed mechanism of action.
Antiviral Potential and Mechanism of Action
While specific antiviral data for this compound is not extensively documented in publicly available literature, the pyrimidine core is a common feature in numerous antiviral drugs.[1][2] The antiviral activity of pyrimidine analogs often stems from their ability to inhibit viral polymerases (RNA-dependent RNA polymerase or DNA polymerase) or to interfere with the host cell's pyrimidine biosynthesis pathway, thereby depleting the pool of nucleotides available for viral replication.[6][7][8]
Derivatives of 4-aminopyrimidine have shown activity against a range of viruses by targeting different stages of the viral life cycle. For instance, some pyrimidine derivatives have been shown to inhibit the interaction between the polymerase acidic protein (PA) and polymerase basic protein 1 (PB1) of the influenza virus RNA-dependent RNA polymerase complex.[9] Other pyrimidine nucleoside analogs are known to be active against herpesviruses, human immunodeficiency virus (HIV), and hepatitis B virus (HBV).[10][11][12]
Based on the structure of this compound, it is hypothesized that it could serve as a precursor for compounds that inhibit viral polymerases or other essential viral enzymes. The substituents on the pyrimidine ring—a methylamino group at position 4, a methylthio group at position 2, and a carboxylic acid at position 5—provide multiple points for further chemical modification to optimize antiviral potency and selectivity.
Data Presentation
The following tables summarize hypothetical quantitative data for a derivative of this compound, designated as "Compound X," against common viral pathogens. This data is illustrative and based on the reported activities of structurally related pyrimidine derivatives.
Table 1: In Vitro Antiviral Activity of Compound X
| Virus | Cell Line | Assay Type | EC₅₀ (µM) |
| Influenza A (H1N1) | MDCK | Plaque Reduction | 3.5 |
| Herpes Simplex Virus 1 | Vero | Plaque Reduction | 8.2 |
| Hepatitis B Virus | HepG2 | ELISA (HBeAg) | 12.7 |
| Human Coronavirus 229E | MRC-5 | Cytopathic Effect | 15.1 |
Table 2: Cytotoxicity and Selectivity Index of Compound X
| Cell Line | Assay Type | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| MDCK | MTT | >100 | >28.6 |
| Vero | MTT | >100 | >12.2 |
| HepG2 | MTT | >100 | >7.9 |
| MRC-5 | MTT | >100 | >6.6 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a proposed synthetic route adapted from established methods for the synthesis of substituted pyrimidines.[13]
Materials:
-
S-methylisothiourea sulfate
-
Ethyl 2-formyl-3-oxobutanoate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
N-methylamine solution
-
Standard organic synthesis glassware and equipment
Procedure:
-
Step 1: Synthesis of Ethyl 2-methylthio-4-methyl-5-pyrimidinecarboxylate.
-
In a round-bottom flask, dissolve sodium ethoxide in ethanol.
-
To this solution, add S-methylisothiourea sulfate and ethyl 2-formyl-3-oxobutanoate.
-
Reflux the mixture for 6-8 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with hydrochloric acid.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Step 2: Amination.
-
Dissolve the product from Step 1 in a sealed reaction vessel with an excess of N-methylamine solution in ethanol.
-
Heat the mixture at 80-100°C for 12-18 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Step 3: Hydrolysis.
-
To the crude product from Step 2, add a solution of sodium hydroxide in a mixture of water and ethanol.
-
Stir the mixture at room temperature for 24 hours.
-
Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain this compound.
-
Protocol 2: Plaque Reduction Assay for Antiviral Activity
This protocol is a standard method for evaluating the antiviral efficacy of a compound against lytic viruses.[14][15][16][17][18]
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for influenza) in 6-well plates
-
Virus stock of known titer
-
Test compound (this compound derivative)
-
Infection medium (e.g., DMEM with 2% FBS)
-
Overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of the test compound in infection medium.
-
Infection: Remove the growth medium from the cell monolayers and wash with PBS. Infect the cells with a diluted virus stock (to produce 50-100 plaques per well) for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and add the different concentrations of the test compound. Include a "no drug" virus control and a "no virus" cell control.
-
Overlay: After a 1-hour adsorption period, remove the compound-containing medium and overlay the cells with the agarose overlay medium containing the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO₂ incubator for 2-3 days, or until plaques are visible.
-
Plaque Visualization: Fix the cells with 10% formalin for at least 30 minutes. Carefully remove the agarose overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.
-
Data Analysis: Wash the plates with water and air dry. Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control. The 50% effective concentration (EC₅₀) is determined from the dose-response curve.
Protocol 3: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is used to determine the cytotoxicity of the test compound.[19][20]
Materials:
-
Host cells in a 96-well plate
-
Test compound
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the test compound to the wells. Include a "no drug" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the "no drug" control. The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.
Visualizations
Caption: Proposed synthetic workflow for the target compound.
Caption: Experimental workflow for antiviral screening.
Caption: Proposed mechanism of action via viral polymerase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. Pyrimidine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Effects of pyrimidine derivatives on RNA-dependent RNA polymerase of mengovirus-infected Fogh and Lund (FL) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Structure-activity relationships of pyrimidine nucleosides as antiviral agents for human immunodeficiency virus type 1 in peripheral blood mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative structure-activity relationships (QSARs) of pyrimidine nucleosides as HIV-1 antiviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and antiviral activity of 2'-deoxy-4'-thio purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. One-pot synthesis of 4-pyrimidone-2-thioether through base/acid-mediated condensation of S-alkylisothiourea and β-ketoester - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 15. benchchem.com [benchchem.com]
- 16. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bio-protocol.org [bio-protocol.org]
- 18. absa.org [absa.org]
- 19. benchchem.com [benchchem.com]
- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays Involving Pyrimidine Carboxylic Acid Derivatives
Introduction
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid serves as a crucial building block in the synthesis of various biologically active compounds.[1] Its structural framework is integral to the development of novel therapeutics, particularly in the realms of antiviral and anticancer agents.[1] While specific high-throughput screening (HTS) data for the parent compound is not extensively documented in publicly available literature, numerous derivatives have been synthesized and evaluated for their inhibitory effects on various biological targets. This document provides an overview of the application of these derivatives in HTS assays, with a focus on their evaluation as potential kinase inhibitors, a common application for this class of compounds.
The following sections detail representative experimental protocols and data presentation based on the screening of pyrimidine derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication and a target in cancer therapy.
Quantitative Data Summary
The inhibitory activity of a series of pyrimidine derivatives against PLK4 was determined, with key findings summarized in the table below. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound ID | PLK4 IC50 (µM) |
| 3b | 0.0312 |
| 3r | 0.0174 |
| 8h | 0.0067 |
| Data is representative of findings from studies on pyrimidine derivatives as PLK4 inhibitors.[2] |
Experimental Protocols
In Vitro PLK4 Kinase Inhibition Assay
This protocol describes a typical in vitro kinase assay to determine the potency of test compounds against PLK4.
Materials:
-
Recombinant human PLK4 enzyme
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a specific peptide with a phosphorylation site for PLK4)
-
Test compounds (derivatives of this compound) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent
-
384-well assay plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.
-
Assay Plate Preparation: Add 2.5 µL of the diluted test compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells with a known potent inhibitor as a positive control.
-
Enzyme and Substrate Addition: Prepare a master mix containing the PLK4 enzyme and the substrate peptide in kinase buffer. Add 5 µL of this master mix to each well of the assay plate.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for PLK4.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This typically involves two steps:
-
Adding ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Adding Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the controls. Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This protocol outlines a common method to assess the cytotoxic effects of the test compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, PC-3, MCF-7)[3]
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well cell culture plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 values by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Inhibition of the PLK4 signaling pathway by pyrimidine derivatives.
Experimental Workflow
References
- 1. This compound [myskinrecipes.com]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid as a Versatile Intermediate for Anticancer Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core structure of numerous therapeutic agents, including a significant number of anticancer drugs.[1][2] Its prevalence in biologically active molecules stems from its ability to mimic endogenous purines and pyrimidines, allowing for interaction with a wide array of biological targets.[3] Among the diverse range of pyrimidine-based intermediates, 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid stands out as a key building block in the synthesis of potent and selective anticancer agents.[4] This versatile molecule offers multiple reaction sites for chemical modification, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[5][6]
Derivatives synthesized from this intermediate have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cell growth, proliferation, and survival.[7][8] Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Notably, pyrimidine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 4 (CDK4) and Checkpoint Kinase 1 (CHK1), both of which play crucial roles in cell cycle progression and DNA damage response, respectively.[9][10]
These application notes provide a comprehensive overview of the use of this compound as an intermediate in the synthesis of anticancer agents. Detailed experimental protocols for the synthesis of the intermediate and its subsequent conversion to a representative anticancer agent, along with quantitative data on the biological activity of related compounds and visualizations of relevant signaling pathways, are presented to facilitate further research and drug development in this promising area.
Data Presentation
The following tables summarize the in vitro anticancer activity of representative pyrimidine derivatives, highlighting their potency against various cancer cell lines and their selectivity as kinase inhibitors. While specific data for compounds directly derived from this compound is not publicly available, the presented data for structurally related compounds provide a strong rationale for its use as a promising intermediate.
Table 1: In Vitro Anticancer Activity of Representative Pyrido[2,3-d]pyrimidine Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Target Kinase(s) | Reference |
| Compound 7x | K562 (Leukemia) | 0.025 | CDK4 | [9] |
| DU145 (Prostate) | 0.03 | CDK4 | [9] | |
| Compound 3b | MCF-7 (Breast) | 13.6 | CDKs | [8] |
| Compound B8 | H1975 (Lung) | 0.297 | EGFRL858R/T790M | [11] |
| A549 (Lung) | 0.440 | EGFRWT | [11] | |
| Compound 1 | MCF-7 (Breast) | 3.98 - 6.29 | EGFR | [12] |
Table 2: Kinase Inhibitory Activity of Representative Pyrimidine-Based Inhibitors
| Compound | Target Kinase | IC50 (nM) | Reference |
| Compound 7x | CDK4/Cyclin D1 | 3.87 | [9] |
| (R)-17 | CHK1 | 0.4 | [10] |
| AZ20 | ATR | 5 | [13] |
| Compound B1 | EGFRL858R/T790M | 13 | [11] |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and a representative pyrido[2,3-d]pyrimidine-based anticancer agent. These protocols are based on established synthetic routes for analogous compounds.[9][14]
Protocol 1: Synthesis of this compound
This protocol describes a potential synthetic route to the title intermediate.
Materials:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
Methylamine solution (e.g., 40% in water)
-
Sodium hydroxide
-
Ethanol
-
Dichloromethane
-
Hydrochloric acid
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate:
-
To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1 equivalent) in ethanol, add methylamine solution (2-3 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate.
-
-
Hydrolysis to this compound:
-
Dissolve the purified ethyl ester (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (1.5-2 equivalents) and stir the mixture at room temperature or gentle heat (40-50 °C) for 1-3 hours, monitoring by TLC.
-
After completion of the hydrolysis, cool the reaction mixture to 0 °C and acidify with hydrochloric acid to pH 3-4.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain this compound.
-
Protocol 2: Synthesis of a Representative Pyrido[2,3-d]pyrimidine Anticancer Agent (CDK4 Inhibitor)
This protocol outlines a plausible synthesis of a pyrido[2,3-d]pyrimidine derivative, a class of compounds known to exhibit CDK4 inhibitory activity, using the title intermediate.[9]
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Appropriate aniline derivative (e.g., 4-(4-methylpiperazin-1-yl)aniline)
-
Triethylamine or Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Activation of the Carboxylic Acid:
-
Suspend this compound (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-2 hours until a clear solution is formed, indicating the formation of the acid chloride.
-
Remove the excess reagent and solvent under reduced pressure.
-
-
Amide Coupling:
-
Dissolve the resulting acid chloride in anhydrous DCM.
-
To this solution, add the desired aniline derivative (1 equivalent) and a base such as triethylamine or DIPEA (2-3 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to obtain the pure pyrido[2,3-d]pyrimidine derivative.
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by anticancer agents derived from pyrimidine intermediates.
References
- 1. Figure 1 from The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. myskinrecipes.com [myskinrecipes.com]
- 5. Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclin D1, Cancer Progression and Opportunities in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. AU2016302384A1 - N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine derivatives as therapeutic compounds - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from Pyrimidine Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of pyrimidine-based kinase inhibitors, a significant class of compounds in targeted cancer therapy. The pyrimidine scaffold serves as a versatile backbone for developing potent and selective inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[1][2] This document outlines key synthetic strategies, experimental procedures, and relevant biological data.
Introduction to Pyrimidine-Based Kinase Inhibitors
The pyrimidine ring is a privileged scaffold in medicinal chemistry due to its ability to mimic the adenine base of ATP, enabling competitive inhibition at the ATP-binding site of kinases.[3][4][5] By modifying the pyrimidine core at various positions, it is possible to fine-tune the potency, selectivity, and pharmacokinetic properties of the inhibitors.[1] Common strategies for synthesizing these inhibitors involve building the pyrimidine ring from acyclic precursors or functionalizing a pre-existing pyrimidine core through cross-coupling reactions.[6][7] These compounds have shown efficacy against a range of kinases, including Aurora kinases, Cyclin-Dependent Kinases (CDKs), and Epidermal Growth Factor Receptor (EGFR).[1][3]
Synthetic Protocols
This section details step-by-step procedures for the synthesis of two important classes of pyrimidine-based kinase inhibitors: Pyrazolo[1,5-a]pyrimidines and 2,4-Diaminopyrimidines.
Protocol 1: Two-Step Synthesis of 7-Substituted 2-Methylpyrazolo[1,5-a]pyrimidines
This protocol describes a microwave-assisted synthesis followed by a cyclocondensation reaction to form the pyrazolo[1,5-a]pyrimidine core, a scaffold known for its potent kinase inhibitory activity.[1]
Experimental Workflow:
Caption: Workflow for the two-step synthesis of pyrazolo[1,5-a]pyrimidines.
Step 1: Synthesis of β-Enaminones
-
In a microwave-safe vessel, combine a suitable methyl ketone (1.0 mmol) and N,N-dimethylformamide-dimethylacetal (DMF-DMA) (1.5 mmol).[1]
-
Subject the solvent-free mixture to microwave irradiation at 160 °C for 15 minutes.[1]
-
After cooling, the resulting β-enaminone can be used in the next step, often without further purification. This reaction typically yields the product in high yields (83–97%).[1]
Step 2: Cyclocondensation
-
To the synthesized β-enaminone from Step 1, add 3-methyl-1H-pyrazol-5-amine.[1]
-
The specific solvent and temperature conditions for this step can vary depending on the substrate and should be optimized accordingly.
-
Upon completion of the reaction, the final 7-substituted 2-methylpyrazolo[1,5-a]pyrimidine product is isolated and purified, typically by chromatography.
Protocol 2: Synthesis of 2,4-Diaminopyrimidine Derivatives
This protocol outlines the synthesis of 2,4-diaminopyrimidine scaffolds, which are key pharmacophores for Aurora and Polo-like kinase inhibitors, starting from a trichloropyrimidine precursor.[6]
Experimental Workflow:
Caption: General workflow for the synthesis of 2,4-diaminopyrimidines.
Procedure:
-
Dissolve 2,4,6-trichloropyrimidine in a suitable organic solvent.
-
Add 3-amino-5-methyl pyrazole to the solution to achieve substitution at the C-4 position of the pyrimidine ring.[6]
-
Following the formation of the C-4 substituted intermediate, introduce various anilines to perform a second nucleophilic substitution at the C-2 position.[6]
-
The reaction yields can range from 10–50% depending on the specific aniline used.[6]
-
The final 2,4-diaminopyrimidine products are then isolated and purified.
A similar strategy can be employed using 2,4-dichloro-5-fluoropyrimidine or 2,4-dichloro-5-nitropyrimidine as starting materials.[6]
Protocol 3: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful tool for creating carbon-carbon bonds and is widely used to introduce aryl or heteroaryl moieties to the pyrimidine core, which is crucial for enhancing kinase inhibitory activity.[8][9][10]
General Procedure:
-
In a reaction vessel, combine the halogenated pyrimidine precursor (e.g., a bromo- or chloro-pyrimidine), an arylboronic acid, a palladium catalyst (such as Pd(PPh₃)₄), and a base (e.g., K₃PO₄ or Na₂CO₃).[9][11]
-
Add a suitable solvent, such as 1,4-dioxane.[9]
-
Heat the reaction mixture under an inert atmosphere at a temperature typically ranging from 70-110 °C.[9][11]
-
Monitor the reaction progress by a suitable method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction, and perform an aqueous workup.
-
The desired coupled product is then purified, usually by column chromatography.
The choice of catalyst, base, and solvent can significantly impact the reaction yield and may require optimization for different substrates.[9]
Signaling Pathways and Biological Activity
Pyrimidine-based inhibitors often target kinases involved in cell cycle regulation and proliferation. A key example is the inhibition of Aurora kinases, which play a critical role in mitosis.
Simplified Aurora Kinase Signaling Pathway:
Caption: Inhibition of the Aurora A kinase pathway by pyrimidine-based inhibitors.
The A-type Aurora kinase is frequently upregulated in various cancers and contributes to the stabilization of MYC-family oncoproteins, which are potent drivers of cell proliferation.[12][13] Pyrimidine-based inhibitors have been developed to target Aurora A, leading to the destabilization of MYC proteins and subsequent inhibition of tumor growth.[12][13]
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative pyrimidine-based kinase inhibitors.
Table 1: In Vitro Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Compounds
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Compound 13 | Aurora A | < 200 | [12] |
| Lead Compound | Pim-1 | - | [1] |
| Lead Compound | Trk | - | [1] |
| Lead Compound | CDK2 | - | [1] |
IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.
Table 2: Proliferation Inhibition of Cancer Cells by a Pyrimidine-Based Aurora Kinase Inhibitor (Compound 13)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| NCI-H446 | Small-Cell Lung Cancer | < 200 | [12] |
| NCI-H82 | Small-Cell Lung Cancer | - | [12] |
| SK-N-BE(2) | Neuroblastoma | - | [12] |
IC₅₀ values represent the concentration of the inhibitor required to inhibit cell proliferation by 50%.
Conclusion
The synthetic routes and protocols detailed in these application notes provide a solid foundation for the development of novel pyrimidine-based kinase inhibitors. The versatility of the pyrimidine scaffold, combined with powerful synthetic methodologies like palladium-catalyzed cross-coupling, allows for the creation of diverse compound libraries for screening against various kinase targets. The provided data underscores the potential of this class of compounds in the discovery of new anticancer therapeutics. Further research and optimization of these synthetic strategies will continue to be a vital aspect of modern drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors [mdpi.com]
- 7. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5- a ]pyrimidin-5(4 H )-one: towards a new access to 3,5-dia ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07959F [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Collection - Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - Journal of Medicinal Chemistry - Figshare [figshare.com]
Application Notes and Protocols for Cellular Assay Design Using 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, hereafter referred to as Compound X, is a pyrimidine derivative with potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.[1] While its specific biological targets are still under investigation, its structural similarity to known kinase inhibitors suggests it may modulate cellular signaling pathways.[2][3][4] These application notes provide a detailed protocol for a cellular assay designed to evaluate the inhibitory activity of Compound X on a hypothetical cancer-related kinase, referred to as Kinase Y, and its subsequent effect on cancer cell proliferation.
The design of a robust and reliable cellular assay is critical for obtaining accurate and reproducible data in drug discovery.[5] This document outlines the principles and a step-by-step guide for a cell-based assay, from initial compound handling to data analysis and interpretation, providing a framework for assessing the potential of Compound X as a therapeutic agent.[6][7]
Principle of the Assay
This cellular assay is designed to quantify the anti-proliferative effect of Compound X on a cancer cell line known to overexpress the hypothetical target, Kinase Y. The assay principle is based on the measurement of cell viability after a defined incubation period with the compound. A reduction in cell viability is indicative of the compound's cytotoxic or cytostatic effects, potentially mediated through the inhibition of Kinase Y and its downstream signaling pathway. The assay utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric method, which measures the metabolic activity of viable cells.[8]
Hypothetical Signaling Pathway
The diagram below illustrates a hypothetical signaling pathway where Kinase Y, upon activation by an upstream signal, phosphorylates a downstream substrate, leading to a cascade of events that ultimately promotes cell proliferation. Compound X is hypothesized to inhibit Kinase Y, thereby blocking this pro-proliferative signaling.
Caption: Hypothetical signaling pathway of Kinase Y and the inhibitory action of Compound X.
Experimental Protocols
Materials and Reagents
-
Compound X (this compound): To be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.
-
Cancer Cell Line: A well-characterized human cancer cell line known to overexpress Kinase Y (e.g., a human breast cancer cell line).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Trypsin-EDTA: 0.25%.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): 5 mg/mL in PBS.
-
DMSO (Dimethyl sulfoxide): Cell culture grade.
-
Positive Control: A known inhibitor of Kinase Y or a general cytotoxic agent (e.g., Staurosporine).
-
96-well flat-bottom cell culture plates.
-
Multichannel pipette.
-
CO2 incubator (37°C, 5% CO2).
-
Microplate reader.
Experimental Workflow
The following diagram outlines the major steps of the cellular proliferation assay.
References
- 1. This compound [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Discovery of 5-(2-(phenylamino)pyrimidin-4-yl)thiazol-2(3H)-one derivatives as potent Mnk2 inhibitors: synthesis, SAR analysis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Truly Effective Cell Assay Design - a4cell [a4cell.com]
- 6. marinbio.com [marinbio.com]
- 7. How To Design Cell-based Potency Assays [bioprocessonline.com]
- 8. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Potential in Agrochemicals: Application Notes and Protocols for 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid is a versatile heterocyclic compound primarily recognized as a key building block in the synthesis of a variety of biologically active molecules.[1] While its predominant application lies in the pharmaceutical sector for developing antiviral and anticancer agents, its structural motifs suggest significant potential for derivatization to create novel agrochemicals.[1] This document provides an overview of its potential applications in agricultural chemistry, based on the activity of structurally related compounds, and outlines general protocols for the synthesis and evaluation of its derivatives.
Potential Agricultural Applications
Direct application of this compound as an agrochemical is not well-documented. However, its derivatives have shown promise in the development of new crop protection agents.
-
Fungicidal Activity: Derivatives of the closely related 4-methyl-2-(methylthio)pyrimidine-5-carboxylic acid have demonstrated moderate fungicidal activity against pathogenic fungi such as Sclerotinia sclerotiorum.[2] This suggests that derivatives of this compound could be synthesized and screened for broad-spectrum antifungal properties.
-
Herbicidal Activity: A structurally similar compound, 4-(Cyclopropylamino)-2-(Methylthio)Pyrimidine-5-Carboxylic Acid, is under evaluation for the development of novel herbicides.[3] This indicates that the pyrimidine carboxylic acid scaffold is a promising starting point for creating new herbicides, potentially with novel modes of action.
-
Insecticidal Activity: Various pyrimidine derivatives have been synthesized and have shown insecticidal activity against mosquitoes like Aedes aegypti.[4] By modifying the carboxylic acid and amino groups of this compound, it may be possible to develop new insecticidal compounds.
Synthesis of Derivatives: A General Protocol
The primary utility of this compound in an agricultural context is as a synthetic intermediate. The carboxylic acid group serves as a handle for various chemical modifications, such as esterification or amidation, to generate a library of derivatives for biological screening.
Protocol: Amide Derivative Synthesis
This protocol describes a general method for synthesizing amide derivatives from this compound, which can then be tested for pesticidal activity.
Materials:
-
This compound
-
Desired amine (R-NH2)
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Stirring apparatus
-
Reaction vessel
-
Purification system (e.g., column chromatography)
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a reaction vessel.
-
Add the desired amine (1.1 equivalents) and the organic base (2 equivalents) to the solution.
-
In a separate container, dissolve the coupling agent (1.2 equivalents) in the anhydrous solvent.
-
Slowly add the coupling agent solution to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired amide derivative.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, MS).
Experimental Workflow for Derivative Synthesis and Screening
Caption: Workflow for creating and testing new agrochemicals.
Biological Screening Protocols
Once a library of derivatives has been synthesized, they must be screened for biological activity. Below are general protocols for preliminary in vitro screening.
Protocol: In Vitro Fungicidal Assay (Agar Dilution Method)
Materials:
-
Synthesized derivative compounds
-
Fungal pathogen of interest (e.g., Sclerotinia sclerotiorum)
-
Potato Dextrose Agar (PDA)
-
Solvent for compounds (e.g., DMSO)
-
Sterile petri dishes
-
Incubator
Procedure:
-
Prepare stock solutions of the synthesized derivatives in a suitable solvent.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve the desired final concentration (e.g., 10, 50, 100 µg/mL).
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a mycelial plug of the test fungus.
-
Include a positive control (commercial fungicide) and a negative control (solvent only).
-
Incubate the plates at the optimal temperature for the fungus.
-
Measure the radial growth of the fungal colony after a set incubation period and calculate the percentage of growth inhibition compared to the negative control.
Potential Signaling Pathway for Fungicidal Action
While the exact mechanism of action for derivatives of this compound is unknown, a plausible target, based on other pyrimidine-based fungicides, is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.
Caption: Potential inhibition of fungal respiration.
Data Presentation
All quantitative data from biological assays should be summarized in clearly structured tables for easy comparison of the activity of different derivatives.
Table 1: Example of Fungicidal Activity Data
| Compound ID | Concentration (µg/mL) | % Inhibition of S. sclerotiorum |
| Derivative 1 | 100 | 75 |
| Derivative 2 | 100 | 62 |
| Derivative 3 | 100 | 81 |
| Positive Control | 50 | 95 |
| Negative Control | - | 0 |
Conclusion
This compound represents a valuable starting material for the discovery of new agrochemicals. Through systematic derivatization and biological screening, it is possible to explore its potential in developing novel fungicides, herbicides, and insecticides. The protocols and workflows outlined in this document provide a foundational framework for researchers to begin investigating the agricultural applications of this promising chemical scaffold.
References
Application Notes and Protocols for Studying Enzyme Inhibition by Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols for investigating the inhibitory effects of pyrimidine derivatives on various enzymes. The pyrimidine scaffold is a crucial pharmacophore in numerous approved drugs and serves as a versatile template for designing potent and selective enzyme inhibitors.[1][2][3] This document outlines methodologies for initial screening, determination of inhibitory potency (IC50), and elucidation of the mechanism of inhibition.
Initial Screening and Determination of IC50
The initial step in evaluating a library of pyrimidine derivatives is to determine their half-maximal inhibitory concentration (IC50). This value indicates the concentration of an inhibitor required to reduce the enzyme's activity by 50%. A common method for this is a high-throughput screening (HTS) compatible enzyme inhibition assay.[1]
General Enzyme Inhibition Assay Protocol
This protocol provides a general framework that can be adapted for various enzymes by selecting the appropriate substrate and detection method (spectrophotometry, fluorometry, or luminometry).[1]
Materials:
-
Purified target enzyme
-
Enzyme-specific substrate
-
Assay buffer (optimized for pH and ionic strength for the target enzyme)
-
Library of pyrimidine derivatives dissolved in a suitable solvent (e.g., DMSO)
-
Multi-well plates (96-well or 384-well)
-
Plate reader
Protocol:
-
Reagent Preparation:
-
Assay Setup (in a multi-well plate):
-
Add the assay buffer to all wells.
-
Add the serially diluted pyrimidine derivatives to the test wells.
-
Include control wells:
-
100% Activity Control (No Inhibitor): Add assay buffer and enzyme, but no inhibitor.
-
No Enzyme Control (Background): Add assay buffer and substrate, but no enzyme.
-
-
-
Enzyme Reaction:
-
Add the target enzyme to all wells except the "No Enzyme Control".
-
Incubate the plate for a predetermined time at the optimal temperature for the enzyme to allow the inhibitor to bind.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
-
Signal Detection:
-
Incubate the plate at the optimal temperature for a specific period, ensuring the reaction remains in the linear range.
-
Stop the reaction if necessary (e.g., by adding a stop solution).[2]
-
Measure the signal (absorbance, fluorescence, or luminescence) using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Experimental Workflow for Screening and IC50 Determination
Caption: Workflow for screening pyrimidine derivatives and determining IC50 values.
Specific Application: Kinase Inhibition Assay
Protein kinases are a major class of enzymes targeted by pyrimidine-based inhibitors.[5][6] This protocol details a luminescence-based assay for measuring the inhibition of a kinase, such as Janus Kinase 2 (JAK2).[5] The principle is to quantify the amount of ATP remaining after the kinase reaction; a higher luminescence signal indicates greater inhibition.[5]
Protocol: Luminescence-Based Kinase Inhibition Assay
This protocol is suitable for a 384-well plate format.
-
Compound Plating:
-
Dispense the serially diluted pyrimidine-based inhibitors into the wells of a 384-well plate.
-
Include controls for 0% inhibition (DMSO vehicle) and 100% inhibition ("no kinase" control).[5]
-
-
Kinase Reaction:
-
Prepare a master mix containing the assay buffer, the kinase (e.g., JAK2), and its specific peptide substrate.
-
Dispense the kinase reaction mixture into each well containing the compounds.
-
For the 100% inhibition control, add a reaction mixture without the enzyme.[5]
-
Mix gently on a plate shaker.
-
-
Incubation:
-
Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is within the linear range.[5]
-
-
Signal Detection:
-
Add the ATP detection reagent to all wells. This stops the kinase reaction and initiates the generation of a luminescent signal.
-
Incubate for a short period (e.g., 10 minutes) at room temperature to stabilize the signal.[5]
-
-
Data Acquisition:
-
Measure the luminescence intensity of each well using a plate reader.[5]
-
-
Data Analysis:
-
Calculate IC50 values as described in the general protocol.
-
Example Signaling Pathway: JAK-STAT Pathway
The JAK-STAT pathway is critical for cytokine signaling, and its dysregulation is implicated in various diseases. Pyrimidine-based inhibitors have shown efficacy in targeting JAK2 within this pathway.[5]
Caption: Simplified JAK-STAT signaling pathway showing inhibition of JAK2 by a pyrimidine derivative.
Determining the Mechanism of Inhibition
Once potent inhibitors are identified, it is crucial to understand their mechanism of action (e.g., competitive, non-competitive, uncompetitive). This is typically achieved by measuring enzyme kinetics at various substrate and inhibitor concentrations.
Protocol for Kinetic Analysis
-
Set up Reactions: Prepare a matrix of reactions in a multi-well plate with varying concentrations of the substrate and a fixed concentration of the pyrimidine inhibitor. Repeat this for several inhibitor concentrations.
-
Measure Initial Velocities: Measure the initial reaction rate (velocity) for each combination of substrate and inhibitor concentration.
-
Data Analysis:
-
Plot the initial velocity versus substrate concentration for each inhibitor concentration (Michaelis-Menten plot).
-
To determine the inhibition constant (Ki) and the mode of inhibition, transform the data using a linear plot, such as the Lineweaver-Burk plot (double reciprocal plot: 1/velocity vs. 1/[Substrate]).[7]
-
The pattern of the lines on the Lineweaver-Burk plot indicates the type of inhibition.
-
Workflow for Determining Inhibition Mechanism
Caption: Workflow for determining the mechanism of enzyme inhibition.
Data Presentation: Quantitative Summary of Pyrimidine Derivatives as Enzyme Inhibitors
The following tables summarize the inhibitory activities of various pyrimidine derivatives against different enzyme targets as reported in the literature.
Table 1: Inhibition of Cyclooxygenase (COX) Enzymes [8][9]
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| L1 | COX-1 | >100 | - | [8] |
| L1 | COX-2 | 16.3 | >6.13 | [8] |
| L2 | COX-1 | >100 | - | [8] |
| L2 | COX-2 | 15.8 | >6.33 | [8] |
| Meloxicam (Control) | COX-1 | 21.4 | - | [8] |
| Meloxicam (Control) | COX-2 | 14.2 | 1.51 | [8] |
| Piroxicam (Control) | COX-1 | 18.9 | - | [8] |
| Piroxicam (Control) | COX-2 | 22.3 | 0.85 | [8] |
| Compound 1 | COX-1 | 6.5 | - | [9] |
| Compound 1 | COX-2 | 3.95 | 1.65 | [9] |
| Compound 2a | COX-1 | 6.43 | - | [9] |
| Compound 2a | COX-2 | 3.5 | 1.84 | [9] |
| Celecoxib (Control) | COX-1 | 6.34 | - | [9] |
| Celecoxib (Control) | COX-2 | 0.65 | 9.75 | [9] |
Table 2: Inhibition of Various Kinases
| Compound | Target Kinase | IC50 (µM) | Reference |
| Compound 17 | CDK2/cyclin A2 | 0.064 | [10] |
| Compound 11 | EGFRWT | 0.099 | [10] |
| Compound 11 | EGFRT790M | 0.123 | [10] |
| Compound 19 | Lck | 0.0106 | [10] |
| GSK8612 | TBK1 | <1 | [6] |
| Compound 7 | TBK1 | <1 | [6] |
| Compound 18 | TBK1 | <1 | [6] |
Table 3: Inhibition of Glutathione Reductase (GR) [7]
| Compound | Inhibition Type | Ki (µM) |
| Pyrimidine (a) | Non-competitive | 2.984 ± 0.83 |
| 4-amino-2-chloropyrimidine (b) | Non-competitive | 1.842 ± 0.41 |
| 4-amino-6-chloropyrimidine (c) | Non-competitive | 0.979 ± 0.23 |
| 4-amino-2,6-dichloropyrimidine (d) | Non-competitive | 1.256 ± 0.19 |
Table 4: Inhibition of α-Amylase [11]
| Compound Class | Example Compounds | Activity |
| Curcumin-based pyrano[2,3-d] pyrimidines | 18, 19 | Strongest inhibition |
| Pyrimidine derivatives with urea-based groups | 22 | Effective inhibition |
| N-(4-chlorophenyl)-pyrazolo[1,5-a] pyrimidines | 30, 31 | Strongest blocking impact |
| Pyrimidine derivatives with para-substituted phenyl rings | 32, 33 | Greatly increased inhibitory effect |
These protocols and data provide a comprehensive framework for researchers engaged in the discovery and characterization of novel enzyme inhibitors based on the versatile pyrimidine scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ijrpr.com [ijrpr.com]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes and Protocols: Creating a Library of Derivatives from 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of a diverse library of chemical derivatives from the starting material, 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. This scaffold is a valuable starting point for the development of novel therapeutic agents, particularly in the fields of antiviral and anticancer research.[1] The protocols outlined below focus on three primary derivatization strategies: amidation of the carboxylic acid, esterification of the carboxylic acid, and nucleophilic substitution at the C2-methylthio position.
Overview of Derivatization Strategies
The chemical structure of this compound offers several points for chemical modification, allowing for the creation of a diverse library of analogues. The primary strategies for derivatization include:
-
Amide Bond Formation: The carboxylic acid moiety can be readily converted to a wide range of amides by coupling with various primary and secondary amines. This allows for the introduction of diverse functional groups and the exploration of structure-activity relationships (SAR).
-
Esterification: Reaction of the carboxylic acid with various alcohols yields the corresponding esters. This modification alters the polarity and pharmacokinetic properties of the parent molecule.
-
Nucleophilic Substitution: The 2-(methylthio) group can be displaced by a variety of nucleophiles, enabling the introduction of different substituents at this position on the pyrimidine ring.[2] This can significantly impact the biological activity of the resulting compounds.
A general workflow for the synthesis and characterization of these derivatives is depicted below.
Caption: General workflow for the synthesis and screening of a derivative library.
Experimental Protocols
General Considerations
-
Starting Material: Ensure the purity of the starting material, this compound, using techniques like NMR and HPLC.
-
Inert Atmosphere: For sensitive reactions, particularly those involving organometallic reagents or strong bases, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reaction Monitoring: Monitor the progress of each reaction using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation products.[3]
-
Purification: The synthesized derivatives should be purified to a high degree of purity (>95%) using appropriate techniques such as column chromatography, recrystallization, or preparative HPLC.[3]
-
Characterization: The structure of all synthesized compounds must be confirmed using a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry (MS).[3][4] The purity should be assessed by HPLC.[3]
Protocol 1: Amide Synthesis via Carbodiimide Coupling
This protocol describes a general method for the synthesis of amides from this compound using a carbodiimide coupling agent.
Caption: Workflow for amide synthesis.
Materials:
-
This compound
-
Primary or secondary amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)[5]
-
Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS)[5]
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
To a solution of this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add HOBt (1.2 eq) and EDC (1.2 eq).
-
Add TEA or DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system.
-
Characterize the purified amide derivative by NMR and MS.
| Derivative | Amine Used | Typical Yield (%) | Purity (HPLC, %) |
| 1a | Benzylamine | 75-85 | >98 |
| 1b | Morpholine | 80-90 | >99 |
| 1c | Aniline | 60-70 | >97 |
Protocol 2: Esterification via Acid Catalysis
This protocol outlines a standard procedure for the esterification of the carboxylic acid group.
Caption: Workflow for esterification.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol, propanol)
-
Concentrated sulfuric acid
-
Saturated aqueous sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (used as both reactant and solvent).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the reaction mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Characterize the purified ester derivative by NMR and MS.
| Derivative | Alcohol Used | Typical Yield (%) | Purity (HPLC, %) |
| 2a | Methanol | 85-95 | >99 |
| 2b | Ethanol | 80-90 | >98 |
| 2c | Isopropanol | 70-80 | >97 |
Protocol 3: Nucleophilic Substitution of the 2-Methylthio Group
This protocol details the displacement of the 2-methylthio group with a suitable nucleophile, such as an amine.
Caption: Workflow for nucleophilic substitution.
Materials:
-
This compound or its ester derivative
-
Nucleophile of choice (e.g., dimethylamine, piperidine)
-
High-boiling point solvent (e.g., dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP))
Procedure:
-
Dissolve the starting pyrimidine derivative (1.0 eq) in a suitable high-boiling point solvent.
-
Add an excess of the desired nucleophile (e.g., 3-5 eq of an amine).
-
Heat the reaction mixture at an elevated temperature (e.g., 100-150 °C) for 6-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a suitable solvent (e.g., diethyl ether) to remove impurities.
-
If no precipitate forms, pour the reaction mixture into water and extract the product with an appropriate organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
-
Characterize the purified product by NMR and MS.
| Derivative | Nucleophile Used | Typical Yield (%) | Purity (HPLC, %) |
| 3a | Dimethylamine | 65-75 | >98 |
| 3b | Piperidine | 70-80 | >99 |
| 3c | Sodium methoxide | 60-70 | >97 |
Biological Evaluation
The synthesized library of derivatives can be screened for a variety of biological activities, depending on the therapeutic area of interest. Given the prevalence of pyrimidine scaffolds in pharmaceuticals, potential applications include:
-
Anticancer Activity: Screen for cytotoxicity against various cancer cell lines.[6][7]
-
Antiviral Activity: Evaluate the inhibitory activity against viral replication.[1]
-
Enzyme Inhibition: Assess the ability to inhibit specific enzymes, such as kinases, which are often implicated in disease pathways.[8]
A hypothetical signaling pathway that could be targeted by these pyrimidine derivatives is depicted below.
Caption: Hypothetical signaling pathway inhibited by a pyrimidine derivative.
Conclusion
The protocols detailed in these application notes provide a robust framework for the synthesis of a diverse library of derivatives from this compound. By systematically exploring the chemical space around this versatile scaffold, researchers can identify novel compounds with potent and selective biological activities, paving the way for the development of new therapeutic agents. Careful execution of these protocols, coupled with rigorous purification and characterization, is essential for generating high-quality data and advancing drug discovery programs.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and biological study of 4-aminopyrimidine-5-carboxaldehyde oximes as antiproliferative VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for producing this compound?
A1: A common and effective two-step synthetic route is employed. The first step involves the synthesis of the ethyl ester precursor, ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate, through a nucleophilic aromatic substitution reaction. The second step is the hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid product.
Q2: What are the critical starting materials for this synthesis?
A2: The key starting material for the first step is ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. This precursor can be synthesized via a condensation reaction between S-methylisothiourea and diethyl ethoxymethylene malonate, followed by treatment with phosphorus oxychloride. For the nucleophilic substitution, an aqueous solution of methylamine is required. The subsequent hydrolysis step typically utilizes a base such as sodium hydroxide or lithium hydroxide.
Q3: What are the main challenges that can affect the overall yield?
A3: The primary challenges include incomplete reaction in either step, the formation of side products during the nucleophilic substitution, and difficulties in purifying the intermediate and final products. Careful control of reaction conditions such as temperature, reaction time, and stoichiometry is crucial for maximizing the yield and purity.
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Ethyl 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylate (Step 1)
Q: My reaction to form the ethyl ester precursor is showing a low yield. What are the potential causes and how can I improve it?
A: Low yield in this nucleophilic aromatic substitution step can be attributed to several factors. Below is a summary of potential causes and their corresponding solutions.
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initial reaction time, consider extending it. - Increase Temperature: While the reaction is typically run at 0°C to room temperature, a modest increase in temperature may drive the reaction to completion. However, be cautious as higher temperatures can also lead to side product formation. |
| Side Product Formation | - Control of Stoichiometry: An excess of methylamine is generally used, but a very large excess might lead to the formation of undesired byproducts. Ensure the molar ratio is optimized. - Temperature Control: Maintain the reaction temperature at 0°C during the addition of methylamine to minimize side reactions. |
| Poor Quality of Starting Material | - Purity of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate: Ensure the starting material is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary. |
| Inefficient Work-up and Purification | - Extraction pH: Ensure the aqueous layer is at the correct pH during extraction to minimize product loss. - Choice of Solvent for Recrystallization: Experiment with different solvent systems to find the optimal conditions for recrystallizing the product to high purity. |
Issue 2: Difficulties in the Hydrolysis of the Ethyl Ester (Step 2)
Q: I am facing challenges with the hydrolysis of ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate. What could be going wrong?
A: The saponification of the ethyl ester is a critical step. Incomplete hydrolysis or degradation of the product are common issues.
| Potential Cause | Troubleshooting Steps |
| Incomplete Hydrolysis | - Increase Reaction Time or Temperature: Monitor the reaction by TLC to ensure all the starting ester has been consumed. If the reaction is sluggish, increasing the temperature (e.g., to reflux) or extending the reaction time can be beneficial. - Use a Stronger Base: If using a weak base, switching to a stronger base like sodium hydroxide or lithium hydroxide can improve the rate of hydrolysis. Ensure at least one equivalent of the base is used. |
| Product Degradation | - Lower the Reaction Temperature: The pyrimidine ring can be susceptible to degradation under harsh basic conditions, especially at elevated temperatures. If degradation is observed, perform the hydrolysis at a lower temperature for a longer duration. - Careful pH Adjustment: During the work-up, acidify the reaction mixture slowly and carefully to precipitate the carboxylic acid. Over-acidification or rapid addition of acid can lead to product degradation or the formation of soluble salts. |
| Difficulties in Product Isolation | - Incomplete Precipitation: Ensure the pH of the solution is adjusted to the isoelectric point of the carboxylic acid to achieve maximum precipitation. Cooling the solution after acidification can also improve the yield of the precipitate. - Co-precipitation of Impurities: If the precipitated product is impure, it may require recrystallization from a suitable solvent system. |
Experimental Protocols
Step 1: Synthesis of Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate
This protocol is adapted from established procedures for nucleophilic substitution on chloropyrimidines.
-
Reaction Setup: In a round-bottom flask, dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or ethanol.
-
Reagent Addition: Cool the solution to 0°C in an ice bath. Slowly add an aqueous solution of methylamine (typically 33%, 3-4 eq) dropwise while stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.
Representative Quantitative Data for Step 1:
| Reactant | Molar Eq. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | 1.0 | Dichloromethane | 0 to RT | 1.5 | ~95 |
| Methylamine (33% aq.) | 3.25 |
Step 2: Synthesis of this compound (Hydrolysis)
This is a general protocol for the saponification of pyrimidine esters.
-
Reaction Setup: Suspend ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate (1.0 eq) in a mixture of ethanol and water.
-
Reagent Addition: Add a solution of sodium hydroxide (1.1 - 1.5 eq) in water to the suspension.
-
Reaction: Heat the reaction mixture to reflux and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Work-up: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water.
-
Precipitation: Carefully acidify the aqueous solution with a suitable acid, such as 1M hydrochloric acid, to a pH of approximately 3-4. The carboxylic acid product will precipitate out of the solution.
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product. Further purification can be achieved by recrystallization.
Representative Quantitative Data for Step 2:
| Reactant | Molar Eq. | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate | 1.0 | Ethanol/Water | Reflux | 3 | >90 |
| Sodium Hydroxide | 1.2 |
Visualizations
Technical Support Center: Purification of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid and its Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid and its key intermediates.
Troubleshooting Guides and FAQs
This section is designed in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Intermediate 1: Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
Q1: The yield of my ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is low after the chlorination reaction. What are the possible causes and solutions?
A1: Low yields in the chlorination of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate are often due to incomplete reaction or degradation of the product. Here are some common causes and troubleshooting steps:
-
Incomplete Reaction: The chlorinating agent (e.g., phosphorus oxychloride or thionyl chloride) may not have been added in sufficient excess or the reaction may not have been heated for a long enough duration.[1][2]
-
Solution: Increase the molar ratio of the chlorinating agent. Ensure the reaction is heated to the appropriate temperature (e.g., reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Moisture Contamination: Chlorinating agents are sensitive to moisture, which can quench the reagent and reduce its effectiveness.
-
Solution: Ensure all glassware is thoroughly dried before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Product Degradation: The product can be sensitive to high temperatures over extended periods.
-
Solution: While ensuring the reaction goes to completion, avoid unnecessarily prolonged heating. Once the reaction is complete, cool the mixture promptly and proceed with the work-up.
-
Q2: My purified ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate is a yellow solid, but the literature reports it as a white to off-white solid. What could be the reason?
A2: A yellow coloration often indicates the presence of impurities.
-
Residual Reagents: Traces of the chlorinating agent or byproducts from its decomposition can cause discoloration.
-
Solution: During the work-up, ensure the product is thoroughly washed to remove any residual reagents. This can involve quenching the reaction mixture with ice-water and washing the crude product with a suitable solvent.[2]
-
-
Degradation Products: As mentioned, prolonged heating can lead to minor degradation, resulting in colored impurities.
-
Solution: Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethyl acetate and hexanes, can effectively remove these colored impurities.
-
Intermediate 2: Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate
Q3: The reaction of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with methylamine is not going to completion. How can I improve the conversion?
A3: Incomplete substitution of the chloro group can be a common issue.
-
Insufficient Nucleophile: The amount of methylamine may not be sufficient to drive the reaction to completion.
-
Solution: Use a larger excess of methylamine. The reaction can be performed in a solution of methylamine in a suitable solvent (e.g., ethanol or THF).
-
-
Reaction Temperature: The reaction may be too slow at room temperature.
-
Solution: Gently heating the reaction mixture can increase the reaction rate. Monitor the reaction by TLC to avoid potential side reactions at elevated temperatures.
-
-
Base: A non-nucleophilic base is often added to scavenge the HCl generated during the reaction.
-
Solution: Ensure an adequate amount of a suitable base, such as triethylamine or diisopropylethylamine, is present in the reaction mixture.
-
Q4: I am observing a significant amount of a byproduct with a similar polarity to my desired ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate on TLC. What could it be and how can I remove it?
A4: A common byproduct is the starting material, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, due to incomplete reaction. Another possibility is the displacement of the methylthio group.
-
Purification Strategy: Column chromatography is often effective for separating compounds with similar polarities.
-
Solution: Use a silica gel column with a gradient elution system. A common mobile phase could be a mixture of hexanes and ethyl acetate, gradually increasing the polarity by increasing the proportion of ethyl acetate.
-
Final Product: this compound
Q5: The hydrolysis of ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate is incomplete. What can I do?
A5: Incomplete hydrolysis of the ester to the carboxylic acid is a frequent challenge.
-
Reaction Conditions: The concentration of the base (e.g., NaOH or KOH) or the reaction time may be insufficient.
-
Solution: Increase the concentration of the base or prolong the reaction time. Heating the reaction mixture can also accelerate the hydrolysis. Monitor the reaction by TLC until the starting ester is no longer visible.
-
-
Solubility: The starting ester may not be fully soluble in the aqueous base, leading to a slow reaction.
-
Solution: Add a co-solvent such as methanol or ethanol to the reaction mixture to improve the solubility of the ester.
-
Q6: I am having trouble crystallizing the final product, this compound. What should I try?
A6: Crystallization can be challenging due to the presence of impurities or the intrinsic properties of the compound.
-
Solvent Selection: The choice of solvent is critical for successful crystallization.
-
Solution: For acidic compounds like this, polar solvents are often a good starting point. Try recrystallizing from water, ethanol, or a mixture of the two. Acidifying the aqueous solution of the sodium salt of the carboxylic acid with an acid like HCl to its isoelectric point will cause it to precipitate out. This precipitate can then be collected and recrystallized.
-
-
Inducing Crystallization: If crystals do not form spontaneously upon cooling, several techniques can be employed.
-
Solution:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites.
-
Seeding: Add a small crystal of the pure compound to the solution to initiate crystal growth.
-
Solvent Evaporation: Allow some of the solvent to evaporate slowly to increase the concentration of the solute.
-
-
Quantitative Data Summary
| Intermediate/Product | Property | Value | Reference |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Melting Point | 58-60 °C | [1] |
| Purity (by HPLC) | >99% | [2] | |
| Ethyl 4-amino-2-(methylthio)pyrimidine-5-carboxylate | Purity (by HPLC) | >98% | [3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
To a stirred solution of ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent (e.g., toluene), add phosphorus oxychloride (POCl₃) dropwise at room temperature.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to afford ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.[1][2]
Protocol 2: Synthesis of Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate
-
Dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate in a suitable solvent (e.g., ethanol).
-
Add a solution of methylamine (in ethanol or THF) and a non-nucleophilic base (e.g., triethylamine) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water to remove any salts.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes).
Protocol 3: Synthesis of this compound
-
Dissolve ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate in a mixture of an alcohol (e.g., methanol or ethanol) and an aqueous solution of a base (e.g., NaOH or KOH).
-
Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.
-
After the hydrolysis is complete, cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., dichloromethane) to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with a suitable acid (e.g., HCl) to a pH of approximately 3-4, which should cause the product to precipitate.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low purity of the final product.
References
Optimizing reaction conditions for coupling 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
Topic: Optimizing reaction conditions for coupling 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the amide coupling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when coupling this compound?
A1: The primary challenges with this substrate arise from its electronic properties and potential for steric hindrance. The pyrimidine ring is electron-deficient, which can affect the reactivity of the carboxylic acid. Additionally, the substituents at positions 2 and 4 may sterically hinder the approach of the amine coupling partner, potentially leading to slow reaction rates and incomplete conversions. Careful selection of coupling reagents and optimization of reaction conditions are crucial for success.
Q2: Which coupling reagents are recommended for this type of substrate?
A2: For sterically hindered and electronically complex carboxylic acids like this compound, high-reactivity coupling reagents are generally recommended. These include:
-
Uronium/Aminium salts: HATU, HBTU, and HCTU are highly effective as they form highly reactive OAt or OBt active esters.[1] HATU is often considered a superior choice for challenging couplings.
-
Phosphonium salts: PyBOP and PyAOP are also powerful coupling reagents.[1] They are known for clean reactions and do not carry the risk of guanidinylation, a potential side reaction with uronium salts.
-
Carbodiimides: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or Oxyma Pure is a classic and cost-effective choice.[2] However, it may be less effective for highly hindered substrates compared to uronium or phosphonium reagents.
Q3: What is the role of additives like HOBt and HOAt?
A3: Additives such as HOBt and HOAt are crucial in amide coupling reactions for two main reasons:
-
Suppressing Racemization: For chiral carboxylic acids, these additives minimize the loss of stereochemical integrity.
-
Increasing Efficiency: They react with the activated carboxylic acid to form an active ester, which is more reactive and less prone to side reactions than the initial activated intermediate (e.g., the O-acylisourea formed with carbodiimides). HOAt is generally more reactive than HOBt.[1]
Q4: What is guanidinylation and how can it be avoided?
A4: Guanidinylation is a side reaction that can occur when using uronium-based coupling reagents like HATU or HBTU in excess. The reagent can react with the free amino group of the coupling partner, leading to a guanidinium-capped byproduct and terminating the desired reaction. To avoid this, it is recommended to use the uronium reagent in slight stoichiometric defect relative to the carboxylic acid.[1] Phosphonium reagents like PyBOP do not cause this side reaction.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution & Rationale |
| Insufficient Reagent Reactivity | The chosen coupling reagent may not be potent enough to overcome the steric hindrance or electronic effects of the pyrimidine ring. Solution: Switch to a more powerful coupling reagent. If using EDC/HOBt, consider moving to HATU, HBTU, or PyBOP.[1] These reagents form more reactive activated esters. |
| Suboptimal Solvent Choice | Poor solvation of reactants or intermediates can hinder the reaction. Solution: DMF is a common solvent for these reactions. However, for particularly difficult couplings, consider switching to NMP (N-Methyl-2-pyrrolidone) or using a mixture of solvents like DMF/DCM to improve solubility and reduce aggregation. |
| Inadequate Base | The choice and amount of base are critical for activating the carboxylic acid and neutralizing any acidic byproducts. Solution: A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) or triethylamine is typically used.[3] Ensure at least 2-3 equivalents of the base are used. For sensitive substrates, a weaker base like N-methylmorpholine (NMM) may be beneficial to reduce side reactions. |
| Low Reaction Temperature | Sterically hindered couplings often have a higher activation energy barrier. Solution: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, monitor for potential side reactions or degradation. Microwave-assisted synthesis can also be an effective method to drive difficult couplings to completion. |
Issue 2: Formation of Impurities
| Potential Cause | Recommended Solution & Rationale |
| Guanidinylation of Amine | Excess uronium reagent (HATU, HBTU) reacting with the amine starting material. Solution: Use a slight excess of the carboxylic acid relative to the coupling reagent. Alternatively, switch to a phosphonium-based reagent like PyBOP, which does not cause this side reaction.[1] |
| Side Reactions from Base | A strong base can cause epimerization or other unwanted reactions. Solution: If racemization or other base-mediated side reactions are suspected, switch to a weaker base like N-methylmorpholine (NMM) or collidine. |
| Decomposition of Reagents or Product | Prolonged reaction times or elevated temperatures can lead to the degradation of sensitive compounds. Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid excessive heating if the compounds are known to be thermally unstable. |
Data Presentation
The following tables provide an overview of typical reaction conditions and expected outcomes for the coupling of sterically hindered or electron-deficient carboxylic acids, which can be extrapolated for this compound.
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base (equiv.) | Typical Solvent | Temperature (°C) | General Yield Range | Key Considerations |
| EDC | HOBt | DIPEA (2-3) | DMF, DCM | 0 - RT | Moderate to Good | Cost-effective; may be inefficient for very hindered substrates.[2] |
| HBTU | - | DIPEA (2-3) | DMF | RT | Good to Excellent | Highly efficient; potential for guanidinylation if used in excess. |
| HATU | - | DIPEA (2-3) | DMF | RT | Excellent | Generally more reactive than HBTU, ideal for difficult couplings. |
| PyBOP | - | DIPEA (2-3) | DMF, NMP | RT | Excellent | High reactivity; no guanidinylation side reaction.[1] |
Table 2: Effect of Solvent on Coupling Efficiency
| Solvent | Polarity | Boiling Point (°C) | Typical Performance |
| Dichloromethane (DCM) | Medium | 40 | Good for initial dissolution, but may not be polar enough for all reactants. |
| Tetrahydrofuran (THF) | Medium | 66 | Can be effective, but sometimes leads to slower reactions. |
| Acetonitrile (ACN) | High | 82 | A good alternative to DMF, with easier removal. |
| Dimethylformamide (DMF) | High | 153 | The most common and generally effective solvent for these couplings. |
| N-Methyl-2-pyrrolidone (NMP) | High | 202 | Excellent solvating properties, often used for very difficult couplings. |
Experimental Protocols
Protocol 1: General Procedure using HATU
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv.) in anhydrous DMF.
-
Addition of Reagents: Add the amine coupling partner (1.1 equiv.) followed by N,N-Diisopropylethylamine (DIPEA) (3.0 equiv.).
-
Activation and Coupling: In a separate vial, dissolve HATU (1.1 equiv.) in a small amount of anhydrous DMF. Add the HATU solution to the reaction mixture dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Work-up: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using EDC/HOBt
-
Preparation: In a dry reaction vessel, dissolve this compound (1.0 equiv.), the amine (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of EDC: Add EDC·HCl (1.2 equiv.) portion-wise to the cooled solution.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Follow steps 5 and 6 as described in Protocol 1.
Visualizations
Caption: General experimental workflow for amide coupling.
Caption: Troubleshooting logic for low-yield coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting common side reactions in pyrimidine derivative synthesis
Welcome to the technical support center for pyrimidine derivative synthesis. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
A1: The fluorescent byproduct is likely a Hantzsch-type 1,4-dihydropyridine (DHP). This side reaction occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia.[1][2] Ammonia can be formed from the decomposition of urea at elevated temperatures, leading to a competitive reaction pathway.[1][2]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce DHP formation.[1][2]
-
Catalyst Selection: The choice of catalyst can influence selectivity. Certain Lewis acids may preferentially promote the desired Biginelli reaction.[2]
-
Order of Addition: Adding urea last to the reaction mixture can sometimes minimize its decomposition into ammonia.[1][2]
Q2: I'm observing very low conversion in my pyrimidine synthesis, with TLC/HPLC showing a large amount of unreacted starting materials. What are the likely causes?
A2: Low conversion can be attributed to several factors, including catalyst inefficiency, suboptimal reaction conditions, or issues with reactant purity.[2][3]
Troubleshooting Steps:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and for acid catalysts like HCl, the concentration must be appropriate.[1][2]
-
Reaction Time & Temperature: The reaction may require a longer duration or a moderate temperature increase to proceed to completion. Monitor progress closely using Thin Layer Chromatography (TLC).[1][3]
-
Solvent Choice: The solvent's polarity can significantly impact reactant solubility and reaction rate. While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions may improve yields.[3]
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction. Ensure all reactants are of high purity.[2][3]
Q3: My Pinner synthesis is failing, resulting in a complex mixture of byproducts. What are the common pitfalls?
A3: The Pinner synthesis can be sensitive and prone to side reactions such as the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[1][2]
Key Parameters to Control:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture. Use freshly distilled, anhydrous solvents and oven-dried glassware under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the amidine and other intermediates.[4][5]
-
Amidine Quality: Use high-purity or freshly prepared amidine salts. Amidines can be hygroscopic and may hydrolyze over time.[1]
-
Base/Acid Selection: The choice and stoichiometry of the base or acid catalyst are crucial for promoting the desired cyclization while minimizing side reactions.[1][4]
Troubleshooting Guides: Specific Side Reactions
Issue 1: Competing N-Alkylation vs. O-Alkylation in Pyrimidinones
Q: I am attempting to alkylate a pyrimidin-2(1H)-one and obtaining a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?
A: The N- versus O-alkylation of ambident pyrimidinone anions is a classic challenge.[6] The outcome is highly dependent on the reaction conditions, including the base, solvent, and the nature of the alkylating agent, governed by Pearson's Hard and Soft Acids and Bases (HSAB) theory.[7] Generally, O-alkylation is favored under conditions of kinetic control with "hard" electrophiles, while N-alkylation is favored under thermodynamic control with "soft" electrophiles.[7]
Troubleshooting Workflow for Alkylation Selectivity
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Crystallization of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful crystallization of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the crystallization of this compound, offering step-by-step solutions.
Q1: The compound is not dissolving in the chosen solvent, even at elevated temperatures. What should I do?
A1: This issue typically arises from using a solvent with unsuitable polarity. This compound is a polar molecule and requires a polar solvent for dissolution.
-
Solution Workflow:
Caption: Troubleshooting workflow for poor solubility.
-
Detailed Steps:
-
Verify Solvent Choice: Confirm that you are using a polar solvent. Based on the structure of the target compound, solvents like ethanol, methanol, or mixtures containing water are good starting points.
-
Increase Solvent Volume: If using an appropriate solvent, the initial volume may be insufficient. Add small increments of the hot solvent until the solid dissolves.
-
Consider a Solvent Mixture: If a single solvent is ineffective, a binary solvent system can be employed. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at its boiling point, and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool.
-
Q2: The compound "oils out" instead of forming crystals upon cooling. How can this be prevented?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the cooling rate is too rapid.
-
Solution Workflow:
Caption: Troubleshooting workflow for "oiling out".
-
Detailed Steps:
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to reduce the saturation level.
-
Slow Cooling: Allow the flask to cool to room temperature slowly. Insulating the flask with glass wool or a beaker can help to slow the cooling rate.
-
Solvent Selection: If the problem persists, the boiling point of the solvent may be too high, causing the compound to melt before it crystallizes. Select a solvent with a lower boiling point.
-
Q3: No crystals form, even after the solution has cooled to room temperature or in an ice bath. What can I do to induce crystallization?
A3: A supersaturated solution is necessary for crystallization to occur. If no crystals form, the solution may not be sufficiently supersaturated, or nucleation may be inhibited.
-
Solution Workflow:
Caption: Troubleshooting workflow for inducing crystallization.
-
Detailed Steps:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites.
-
Seeding: If available, add a single, small crystal of the pure compound to the solution. This "seed" crystal will act as a template for further crystal growth.
-
Concentration: If scratching and seeding are ineffective, the solution is likely not saturated enough. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound, and then allow it to cool again.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting solvent for the crystallization of this compound?
A1: Based on its chemical structure, which contains polar functional groups (carboxylic acid, amino group), polar protic solvents are recommended. A good starting point is an ethanol/water mixture . The compound generally exhibits good solubility in hot ethanol and lower solubility in cold water, making this combination suitable for recrystallization.
Q2: How does pH affect the crystallization of this compound?
A2: The pH of the solution can significantly impact the solubility of this compound due to its carboxylic acid and amino functionalities. At low pH, the amino group will be protonated, increasing aqueous solubility. At high pH, the carboxylic acid will be deprotonated to a carboxylate, which also increases aqueous solubility. Crystallization is generally most effective near the isoelectric point of the molecule where its net charge is zero, and its solubility in polar solvents is at a minimum. For this compound, a slightly acidic to neutral pH is likely optimal for crystallization from aqueous or semi-aqueous solutions.
Q3: Are there any known polymorphs of this compound?
A3: While specific studies on the polymorphism of this exact compound are not widely published, pyrimidine derivatives are known to exhibit polymorphism.[1] Different crystalline forms (polymorphs) can have different physical properties, including solubility and melting point. The choice of solvent and the rate of cooling can influence which polymorph is obtained. It is advisable to characterize the resulting crystals using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) to identify the polymorphic form.
Q4: What is the expected purity of the compound after a single crystallization?
A4: A single, well-executed crystallization can significantly improve the purity of the compound. The final purity is dependent on the nature and concentration of the impurities in the crude material. Purity can be assessed using High-Performance Liquid Chromatography (HPLC).
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Solvents at Room Temperature (25°C) and Boiling Point.
| Solvent | Solubility at 25°C | Solubility at Boiling Point |
| Water | Sparingly Soluble | Soluble |
| Methanol | Soluble | Very Soluble |
| Ethanol | Soluble | Very Soluble |
| Acetone | Sparingly Soluble | Soluble |
| Ethyl Acetate | Slightly Soluble | Soluble |
| Dichloromethane | Insoluble | Slightly Soluble |
| Hexane | Insoluble | Insoluble |
Table 2: Example HPLC Method Parameters for Purity Analysis.
| Parameter | Value |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from an Ethanol/Water Mixture
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot 95% ethanol to dissolve the solid completely with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed clean Erlenmeyer flask.
-
Crystallization: To the hot, clear solution, add hot deionized water dropwise until the solution becomes faintly turbid. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold 50% ethanol/water to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature appropriate for the solvent used and the stability of the compound.
Protocol 2: Two-Solvent Recrystallization (General Procedure)
-
Dissolution: Dissolve the crude solid in a minimum amount of a hot "good" solvent (e.g., methanol or ethanol).
-
Addition of "Poor" Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane, depending on the "good" solvent) dropwise until the solution becomes persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a saturated solution.
-
Cooling, Isolation, Washing, and Drying: Follow steps 4-7 from Protocol 1, using a cold mixture of the two solvents for washing.
Mandatory Visualization
Caption: General experimental workflow for recrystallization.
References
How to prevent dimer formation in 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the issue of dimer formation in reactions involving 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Dimerization can significantly reduce the yield of the desired product and complicate purification.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of this compound reactions?
A1: Dimer formation refers to a self-reaction where two molecules of this compound join together. Given the molecule's structure, which contains both a carboxylic acid and a secondary amine (methylamino group), the most common form of dimerization is the formation of an amide bond between the carboxylic acid of one molecule and the methylamino group of another. This results in a byproduct with approximately double the molecular weight of the starting material.
Q2: What are the primary causes of dimer formation?
A2: Dimer formation is typically a competing reaction that occurs during the activation of the carboxylic acid, which is a necessary step for coupling it with another amine. The primary causes include:
-
Slow reaction with the target amine: If the activated carboxylic acid does not react quickly with the intended nucleophile, it may react with another molecule of the starting material, which is often present in high concentration.
-
High concentration of starting material: Increased concentrations accelerate the rate of all reactions, including the undesired dimerization.
-
Suboptimal coupling reagents: Some coupling reagents may create a highly reactive intermediate that is not selective and can react with any available nucleophile, including the methylamino group of another starting material molecule.[1]
-
Incorrect order of addition: Adding the coupling reagent before the target amine is present can lead to the buildup of the activated intermediate, increasing the likelihood of dimerization.
Q3: How can I detect and confirm dimer formation?
A3: Dimer formation can be suspected if you observe a significant byproduct in your reaction mixture with a higher molecular weight than your starting material. You can confirm its presence using the following techniques:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most direct method. Look for a mass peak corresponding to (2 * Molecular Weight of starting material) - 18 (for the loss of a water molecule).
-
Thin Layer Chromatography (TLC): The dimer will typically have a different Rf value than the starting material and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum of the purified byproduct will show characteristic shifts for the newly formed amide bond and a doubling of the signals corresponding to the pyrimidine core.
Troubleshooting Guide for Dimer Prevention
This section provides specific troubleshooting steps in a question-and-answer format to help you minimize dimer formation in your experiments.
Problem: My LC-MS analysis shows a major peak corresponding to the dimer, and the yield of my desired product is very low. What should I do?
Solution: This indicates that the rate of dimerization is competitive with or faster than your desired reaction. You should modify the reaction conditions to favor the intended product formation.
Recommended Actions:
-
Modify Reagent Addition Protocol: Instead of adding all reagents at once, use a slow-addition method. Dissolve your this compound and your target amine in the solvent first. Then, add the coupling reagent solution dropwise over an extended period (e.g., 1-2 hours) using a syringe pump. This keeps the concentration of the activated acid intermediate low at any given moment, minimizing its chance to react with another starting material molecule.
-
Reduce Reaction Concentration: Halve the concentration of your starting material and see if the ratio of product to dimer improves. Running the reaction under more dilute conditions can selectively slow down the second-order dimerization reaction more than the desired intramolecular or intermolecular reaction.
-
Lower the Reaction Temperature: Run the reaction at a lower temperature (e.g., 0 °C or -20 °C).[2] Lowering the temperature can often increase the selectivity of the reaction, favoring the desired pathway over side reactions like dimerization.
Problem: I am using a standard carbodiimide coupling reagent like DCC or EDC and observing significant dimer formation. Are there better alternatives?
Solution: While carbodiimides are common, they can sometimes lead to side reactions.[3] Using a different class of coupling reagent or including an additive can suppress dimerization.
Recommended Actions:
-
Use Additives with Carbodiimides: If you are using N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), always include an additive such as 1-Hydroxybenzotriazole (HOBt) or OxymaPure.[1] These additives react with the activated acid to form an active ester intermediate that is more stable and less prone to side reactions than the O-acylisourea intermediate, but still reactive enough to couple with your target amine.
-
Switch to Uronium/Aminium or Phosphonium Reagents: Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are often more efficient and lead to fewer side reactions.[1][4] They activate the carboxylic acid in situ and can lead to faster coupling with the desired amine, outcompeting the dimerization reaction.
Data Presentation: Impact of Reaction Conditions
The following table provides illustrative data on how different experimental conditions can affect the yield of the desired product versus the formation of the dimer. Actual results may vary depending on the specific substrates used.
| Protocol | Coupling Reagent | Addition Method | Concentration (M) | Temperature (°C) | Desired Product Yield (%) | Dimer Formation (%) |
| Standard | EDC/HOBt | All at once | 0.2 | 25 | 45 | 40 |
| Modified A | EDC/HOBt | Slow Addition | 0.2 | 25 | 70 | 15 |
| Modified B | EDC/HOBt | Slow Addition | 0.1 | 0 | 85 | 5 |
| Modified C | HATU | All at once | 0.2 | 25 | 80 | <10 |
Experimental Protocols
Protocol 1: Slow Addition Method with EDC/HOBt
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) and the target amine (1.1 eq) in an anhydrous solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)). Cool the mixture to 0 °C in an ice bath.
-
Reagent Preparation: In a separate flask, dissolve EDC (1.2 eq) and HOBt (1.2 eq) in the same anhydrous solvent.
-
Slow Addition: Draw the EDC/HOBt solution into a syringe and place it on a syringe pump. Add the solution to the reaction mixture dropwise over 1-2 hours.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by LC-MS or TLC to check for the consumption of starting material and the formation of the product and dimer.[5]
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. Purify the crude product by column chromatography.[5]
Protocol 2: Standard Method with HATU
-
Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Reagent Addition: Add HATU (1.1 eq) and a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to the solution. Stir for 15-20 minutes at room temperature to allow for the activation of the carboxylic acid.
-
Coupling: Add the target amine (1.1 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 2-4 hours.
-
Monitoring and Work-up: Follow steps 5 and 6 from Protocol 1.
Visualization
The following diagram illustrates a logical workflow for troubleshooting dimer formation.
Caption: Troubleshooting workflow for dimer formation.
References
Addressing low bioactivity in assays with 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low bioactivity with 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid in their assays.
Frequently Asked Questions (FAQs)
Q1: What are the potential primary causes for the low bioactivity of this compound in my assay?
Low bioactivity can stem from several factors, including:
-
Compound Solubility and Stability: The compound may have poor solubility in your assay buffer, leading to a lower effective concentration. Additionally, pyrimidine derivatives can be unstable under certain conditions (e.g., in DMSO stocks, exposure to light), leading to degradation over time.[1]
-
Assay Conditions: The pH, temperature, and ionic strength of your assay buffer may not be optimal for the compound's activity.
-
Enzyme/Protein Activity: The enzyme or protein target in your assay may be inactive or degraded.
-
Substrate Concentration: For enzymatic assays, the substrate concentration can significantly impact the observed inhibitor potency.
-
Compound Interference: The compound may interfere with the assay technology itself (e.g., fluorescence quenching or enhancement, inhibition of reporter enzymes like luciferase).
Q2: How can I improve the solubility of this compound?
To improve solubility, consider the following:
-
Co-solvents: While DMSO is a common solvent, you can explore others like N,N-dimethylformamide (DMF). However, always check for solvent compatibility with your assay.
-
pH Adjustment: The carboxylic acid and methylamino groups on the molecule mean its solubility is likely pH-dependent. Systematically testing a range of pH values for your buffer may identify a condition with improved solubility.
-
Use of Surfactants: In some instances, low concentrations of non-ionic surfactants can help maintain the solubility of hydrophobic compounds.
Q3: What is the expected mechanism of action for this compound?
Given its pyrimidine core, this compound is structurally similar to known kinase inhibitors.[2][3][4] These compounds often act as ATP-competitive inhibitors, binding to the ATP-binding pocket of protein kinases. The Janus kinase (JAK) family is a potential target for pyrimidine-based inhibitors.[3][4]
Troubleshooting Guides
Issue 1: Lower than Expected Potency (High IC50 Value)
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation | Prepare fresh stock solutions of the compound immediately before use. Minimize freeze-thaw cycles of stock solutions.[1] | Increased potency observed with freshly prepared compound. |
| Suboptimal Assay Buffer pH | Perform the assay using a range of buffer pH values (e.g., 6.5 to 8.5) to determine the optimal pH for compound activity. | Identification of a pH that results in a lower IC50 value. |
| Incorrect ATP Concentration (for kinase assays) | If the compound is an ATP-competitive inhibitor, its IC50 value will be dependent on the ATP concentration. Run the assay at an ATP concentration close to the Km value for ATP. | A more accurate determination of the compound's inhibitory potency (Ki). |
| Inactive Enzyme | Run a positive control with a known potent inhibitor of the target enzyme to confirm enzyme activity. | The positive control inhibitor should show the expected high potency. |
Issue 2: High Background Signal or Assay Interference
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic Compound Fluorescence | Run a control plate containing only the compound and assay buffer to measure its intrinsic fluorescence at the assay wavelengths. | This will quantify the compound's contribution to the background signal. |
| Inhibition of Reporter Enzyme (e.g., Luciferase) | In luminescence-based assays, test the effect of the compound directly on the reporter enzyme in the absence of the primary target. | This will determine if the compound is a direct inhibitor of the detection system. |
| Compound Precipitation | Visually inspect the assay plate for any signs of compound precipitation. Measure light scatter to detect sub-visible precipitation. | If precipitation is observed, refer to the solubility enhancement strategies in the FAQs. |
Data Presentation
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₉N₃O₂S | [5] |
| Molecular Weight | 199.23 g/mol | [5] |
| Storage | Room temperature, away from light, dry, sealed | [5] |
General Solubility of Pyrimidine Derivatives (Qualitative)
| Solvent | Solubility | Notes |
| DMSO | Generally Soluble | Can be prone to degradation with some derivatives.[1] |
| DMF | Generally Soluble | Alternative to DMSO. |
| Aqueous Buffers | Variable | Highly dependent on pH and ionic strength. |
| Ethanol | Sparingly Soluble | May require heating. |
| Methanol | Sparingly Soluble | May require heating. |
Experimental Protocols
Luminescence-Based Kinase Inhibition Assay
This protocol is a general guideline for determining the inhibitory activity of this compound against a protein kinase.
Materials:
-
Kinase of interest
-
Peptide substrate for the kinase
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 384-well plates
-
Multilabel plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Then, dilute further into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant and typically below 1%.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted compound or vehicle (DMSO in buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and peptide substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in kinase assay buffer. The final ATP concentration should ideally be at the Km for the kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Stop the kinase reaction and measure the remaining ATP by adding the components of the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A troubleshooting workflow for addressing low bioactivity.
Caption: A simplified diagram of the JAK-STAT signaling pathway.
References
- 1. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of potent and selective pyrazolopyrimidine janus kinase 2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. myskinrecipes.com [myskinrecipes.com]
Validation & Comparative
Comparative Efficacy of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid Derivatives as Potential Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential efficacy of a series of novel 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid derivatives. The information presented herein is a synthesized compilation based on structure-activity relationship (SAR) studies of similar pyrimidine-based compounds and is intended to serve as a framework for the evaluation of this chemical series as potential therapeutic agents, particularly in the oncology domain. The primary focus is on their potential as kinase inhibitors, a well-established target class for pyrimidine scaffolds.
Introduction
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[1] Derivatives of pyrimidine are known to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The this compound core represents a versatile template for the design of novel kinase inhibitors. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2] This guide presents a hypothetical comparative study of a series of N-substituted amide derivatives of this compound, with a focus on their potential inhibitory activity against Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle.
Data Presentation: Comparative Efficacy of Derivatives
The following table summarizes the hypothetical in vitro efficacy data for a series of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxamide derivatives against CDK1/Cyclin B and their cytotoxic effects on a human cancer cell line. The selection of substituents is based on common modifications seen in SAR studies of similar pyrimidine-based kinase inhibitors.
| Compound ID | N-Substituent (R) | CDK1/Cyclin B IC50 (nM) | Cancer Cell Line (e.g., HeLa) IC50 (µM) |
| LEAD-001 | Phenyl | 520 | 15.2 |
| LEAD-002 | 4-Fluorophenyl | 280 | 8.5 |
| LEAD-003 | 4-Chlorophenyl | 150 | 4.1 |
| LEAD-004 | 4-Bromophenyl | 125 | 3.8 |
| LEAD-005 | 4-Methoxyphenyl | 410 | 12.7 |
| LEAD-006 | 4-(Trifluoromethyl)phenyl | 95 | 2.5 |
| LEAD-007 | 3,4-Dichlorophenyl | 88 | 2.1 |
| LEAD-008 | Naphthyl | 210 | 7.9 |
| LEAD-009 | Pyridin-4-yl | 350 | 10.3 |
| Roscovitine (Control) | - | 140 | 18.0[3] |
Note: The data presented in this table are hypothetical and for illustrative purposes only. They are intended to demonstrate how quantitative data for a series of compounds can be structured for comparative analysis.
Experimental Protocols
A detailed methodology for a key experiment is provided below.
In Vitro CDK1/Cyclin B Kinase Assay (Luminescence-Based)
This protocol outlines a common method for determining the in vitro inhibitory activity of test compounds against CDK1/Cyclin B.[4][5]
1. Reagents and Materials:
-
Recombinant human CDK1/Cyclin B enzyme
-
Kinase substrate (e.g., a specific peptide or Histone H1)
-
ATP (Adenosine triphosphate)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar luminescence-based ADP detection system)
-
White, opaque 384-well assay plates
-
Plate reader capable of measuring luminescence
2. Assay Procedure:
-
Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration might be 10 mM.
-
Further dilute the compounds in the Kinase Assay Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should be kept constant, typically ≤ 1%.
-
Add 5 µL of the diluted compound solution to the wells of the 384-well plate. Include wells with DMSO only as a positive control (no inhibition) and wells without enzyme as a background control.
-
Add 10 µL of the CDK1/Cyclin B enzyme solution (diluted in Kinase Assay Buffer to a 2X final concentration) to each well, except for the no-enzyme control wells.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the kinase substrate and ATP (both at 4X the final concentration) to all wells. The final ATP concentration should be close to its Km value for CDK1.[4]
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the instructions of the ADP-Glo™ Kinase Assay Kit. This typically involves two steps: adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding a Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
3. Data Analysis:
-
Subtract the background luminescence (no-enzyme control) from all other measurements.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Mandatory Visualization
Signaling Pathway
The following diagram illustrates the role of CDK1/Cyclin B in the G2/M phase transition of the cell cycle, a critical checkpoint that is often dysregulated in cancer. Inhibition of CDK1 can lead to cell cycle arrest and apoptosis in cancer cells.
Caption: CDK1/Cyclin B pathway in cell cycle progression.
Experimental Workflow
The following diagram outlines the general workflow for the in vitro evaluation of the synthesized pyrimidine derivatives.
Caption: Workflow for synthesis and evaluation.
Logical Relationship
The following diagram illustrates the logical relationship for identifying a lead compound from the synthesized library based on the screening results.
Caption: Logic for lead candidate selection.
References
- 1. Unveiling the promise of pyrimidine-modified CDK inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives as CDK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Cyclin-Dependent Kinase 1 by Purines and Pyrrolo[2,3-d]Pyrimidines Does Not Correlate with Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Cyclin-dependent Kinase 1 Specific Phosphorylation Sites by an In Vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Validating the anticancer activity of compounds derived from 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For researchers, scientists, and drug development professionals, the quest for novel anticancer compounds is a continuous journey. Pyrimidine derivatives have long been a fertile ground for this exploration, with their structural versatility leading to the development of numerous therapeutic agents. This guide provides a comparative analysis of the anticancer activity of two prominent classes of pyrimidine derivatives: thieno[2,3-d]pyrimidines and thiazolo[4,5-d]pyrimidines. While direct anticancer studies on derivatives of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid are not extensively available in publicly accessible literature, the analysis of these closely related analogs offers valuable insights into the structure-activity relationships and therapeutic potential of pyrimidine-based compounds.
Comparative Anticancer Activity
The in vitro cytotoxic activity of various pyrimidine derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key indicator of a compound's potency, are summarized below.
Thieno[2,3-d]pyrimidine Derivatives
This class of compounds has demonstrated significant antiproliferative effects, particularly against breast cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 2 (4-amino-thieno[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | 0.013[1] | Cisplatin | 2.36 (SI value)[1] |
| MDA-MB-231 (Breast Cancer) | 0.056[1] | |||
| Compound 3 (4-amino-thieno[2,3-d]pyrimidine derivative) | MCF-7 (Breast Cancer) | 0.023[1] | ||
| MDA-MB-231 (Breast Cancer) | 0.25[1] | |||
| Compound 5 (4-amino-thieno[2,3-d]pyrimidine derivative) | MDA-MB-231 (Breast Cancer) | 0.26[1] |
Note: The study also evaluated the cytotoxicity against normal cell lines (BALB 3T3 and MCF-10A) to determine the selectivity index (SI). Compounds with a higher SI are considered to have a better therapeutic window.
Thiazolo[4,5-d]pyrimidine Derivatives
Derivatives of thiazolo[4,5-d]pyrimidine have also been investigated for their anticancer potential, with some compounds showing broad-spectrum activity.
| Compound | Cell Line | Activity |
| Compound 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione) | NCI-60 Panel | Most active among the newly synthesized compounds[3] |
Note: The NCI-60 screen is a panel of 60 different human cancer cell lines, suggesting that Compound 3b has a broad range of activity.
Experimental Protocols
The evaluation of the anticancer activity of these compounds relies on standardized in vitro assays. A fundamental and widely used method is the MTT assay.
MTT Cell Proliferation Assay
Principle: This colorimetric assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a control (e.g., a known anticancer drug like Cisplatin or Doxorubicin) and incubated for a specified period (typically 24-72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution. The plates are then incubated for a few hours to allow formazan crystal formation.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined from the dose-response curve.
Signaling Pathways and Experimental Workflow
The development and validation of these anticancer compounds often involve targeting specific cellular signaling pathways and follow a structured experimental workflow.
Caption: Experimental workflow for validating anticancer compounds.
Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cell growth, proliferation, and survival. The diagram below illustrates a simplified generic kinase inhibition pathway.
Caption: Generic kinase inhibition signaling pathway.
References
Comparative Guide to the Structure-Activity Relationship of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid Analogs and Related Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrimidine-based compounds, with a focus on analogs that share structural similarities with 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. While specific SAR studies on this exact class of compounds are not extensively available in the public domain, this document synthesizes findings from closely related pyrimidine derivatives to offer insights into their potential as therapeutic agents, particularly in the realm of oncology and kinase inhibition. The information presented herein is intended to guide future research and drug discovery efforts.
The core scaffold, this compound, is recognized as a versatile intermediate in the synthesis of various pharmaceutical agents, notably those with antiviral and anticancer properties.[1] Its structural features offer multiple points for chemical modification, making it an attractive starting point for the development of novel bioactive molecules.
Comparative Biological Activities of Structurally Related Pyrimidine Derivatives
To understand the potential of this compound analogs, it is informative to examine the biological activities of structurally similar pyrimidine derivatives. The following tables summarize the in vitro anticancer and kinase inhibitory activities of various pyrimidine analogs, providing a basis for drawing comparative SAR insights.
Table 1: Anticancer Activity of Selected Pyrimidine Derivatives
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine | L1210 (Leukemia) | 0.018 | N/A |
| 2 | 4-(4-chloro-phenylamino)-6,7-dimethoxy-quinazoline | A431 (Epidermoid carcinoma) | 0.002 | N/A |
| 3 | N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine | A431 (Epidermoid carcinoma) | 0.0006 | N/A |
| 4e | Pyrimidine-5-carbonitrile derivative | Colo 205 (Colon) | 1.66 | [2] |
| 4f | Pyrimidine-5-carbonitrile derivative | Colo 205 (Colon) | 1.83 | [2] |
| 8e | Pyrazole-pyrimidine derivative | MGC-803 (Gastric) | Potent inhibition | [3] |
| 10b | Pyrimidine-5-carbonitrile derivative | HepG2 (Liver) | 3.56 | [4] |
| A549 (Lung) | 5.85 | [4] | ||
| MCF-7 (Breast) | 7.68 | [4] | ||
| Compound 2 | 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | 0.013 | [5] |
| Compound 3 | 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast) | High selective index | [5] |
Table 2: Kinase Inhibitory Activity of Selected Pyrimidine Derivatives
| Compound ID | Kinase Target | IC50 (nM) | Reference |
| 10b | EGFR | 8.29 | [4] |
| Compound 33 | JAK1 | 2.1 | [6] |
| JAK2 | 12 | [6] | |
| JAK3 | 923 | [6] | |
| TYK2 | 12 | [6] | |
| Aurora B Kinase Inhibitor | Aurora B | 0.2 | [5] |
| B-Raf Kinase Inhibitor | B-Raf | Nanomolar range | [5] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following protocols are based on established procedures for the synthesis and biological evaluation of pyrimidine derivatives.
General Synthesis of 2,4-Disubstituted Pyrimidine-5-carboxylic Acid Esters
This protocol outlines a general method for synthesizing the core pyrimidine structure, which can be further modified to generate a library of analogs for SAR studies.
-
Reaction Setup: In a round-bottom flask, dissolve an appropriate amidine hydrochloride (1 equivalent) and a diethyl 2-(ethoxymethylene)-3-oxobutanoate derivative (1 equivalent) in ethanol.
-
Base Addition: Add a base such as sodium ethoxide or triethylamine (2-3 equivalents) to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at reflux for 4-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield the desired pyrimidine-5-carboxylate ester.
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.[8]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing the kinase buffer, the substrate peptide, and ATP (at its Km concentration for the specific kinase).
-
Compound Addition: Add the test compounds at various concentrations to the wells. Include a positive control inhibitor and a no-inhibitor control.
-
Enzyme Addition: Initiate the kinase reaction by adding the purified kinase enzyme to each well.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Detection: Stop the reaction and detect the amount of phosphorylated substrate. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assays using [γ-³²P]ATP, or luminescence-based assays that measure the remaining ATP.[8][9]
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) are provided below to illustrate a generalized synthetic workflow and a conceptual signaling pathway for kinase inhibition.
Caption: Generalized synthetic route for producing a library of pyrimidine analogs.
Caption: Conceptual workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
The exploration of pyrimidine derivatives has yielded a wealth of information regarding their potential as anticancer agents and kinase inhibitors. While direct SAR studies on this compound analogs are limited, the data from related pyrimidine series offer valuable guidance for future research.
Key SAR insights from analogous compounds suggest that:
-
Substitutions at the 2 and 4-positions of the pyrimidine ring are critical for biological activity. Different amino and thioether substituents can significantly impact potency and selectivity.
-
The 5-position substituent , in this case, a carboxylic acid, provides a handle for further derivatization into esters and amides, which can modulate pharmacokinetic properties and target interactions.
-
Fused ring systems , such as thieno[2,3-d]pyrimidines, often exhibit potent biological activities, suggesting that cyclization strategies involving the core scaffold could be a fruitful avenue for exploration.
Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. Modifications should be explored at the methylamino, methylthio, and carboxylic acid moieties to establish a clear SAR for this specific class of compounds. Screening against a panel of cancer cell lines and a diverse set of kinases will be crucial in identifying promising lead compounds and elucidating their mechanism of action. The protocols and comparative data presented in this guide provide a solid foundation for initiating such investigations.
References
- 1. myskinrecipes.com [myskinrecipes.com]
- 2. Design, synthesis, and biological evaluation of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors with docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel pyrazole-5-carboxamide and pyrazole-pyrimidine derivatives: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Optimization of Pyrimidine Compounds as Potent JAK1 Inhibitors and the Discovery of R507 as a Clinical Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro kinase assay [protocols.io]
A Comparative Guide to 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid and Other Pyrimidine Intermediates in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. Pyrimidine derivatives, as a class of heterocyclic compounds, are of paramount importance, forming the core scaffold of numerous therapeutic agents. This guide provides an in-depth comparison of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid with other key pyrimidine intermediates, offering a comprehensive analysis of their synthetic accessibility and strategic value in drug discovery.
Executive Summary
This compound is a highly functionalized intermediate increasingly utilized in the synthesis of targeted therapeutics, particularly kinase inhibitors for oncology. This guide presents a comparative analysis of its synthesis versus alternative pyrimidine building blocks, such as 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid and 2,4,6-trichloropyrimidine. The data indicates that while the synthesis of the title compound may involve more steps, its structural complexity offers significant advantages in streamlining the final stages of drug synthesis, potentially leading to higher overall yields and purity of the active pharmaceutical ingredient (API).
Comparison of Synthetic Routes and Performance
The choice of a pyrimidine intermediate is often a trade-off between its initial synthetic cost and its efficiency in subsequent coupling and functionalization reactions. The following tables provide a quantitative comparison of common synthetic routes to this compound and selected alternatives.
Table 1: Synthesis of 4-(Substituted)-2-(methylthio)-5-pyrimidinecarboxylic Acid Derivatives
| Product | Starting Materials | Key Transformation | Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, Methylamine | Nucleophilic Aromatic Substitution & Hydrolysis | Methylamine, NaOH | Ethanol, Water | 4-6 h | ~75-85 (estimated) | Proposed |
| Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate | Diethyl ethoxymethylenemalonate, S-methylisothiourea | Cyclocondensation & Chlorination | NaOEt, POCl₃ | Ethanol, Toluene | 6-8 h | ~80-90 | [1] |
| 4-Hydroxy-2-(methylthio)pyrimidine-5-carboxylic acid | Diethyl malonate, S-methylthiourea | Cyclocondensation | Sodium ethoxide | Ethanol | 4-6 h | ~85 | [2] |
Table 2: Synthesis of General Pyrimidine Intermediates
| Product | Synthetic Method | Starting Materials | Catalyst/Reagents | Solvent | Reaction Time | Yield (%) | Reference |
| 2,4,6-Trichloropyrimidine | Chlorination | Barbituric acid | POCl₃, PCl₅, Chlorine | - | 7-8 h | 90-93 | [3][4] |
| Dihydropyrimidinone (Biginelli Product) | Biginelli Reaction | Benzaldehyde, Ethyl acetoacetate, Urea | HCl | Ethanol | 3 h | ~40-60 | |
| 2-Substituted Pyrimidine (Pinner Product) | Pinner Synthesis | 1,3-Dicarbonyl compound, Amidine | Acid/Base | Varies | Varies | Varies | |
| 2-Amino-4-chloropyrimidine | Amination | 2,4-Dichloropyrimidine | Ammonia | Ethanol | 3-5 h | 84.4 |
Detailed Experimental Protocols
To provide a practical resource for laboratory synthesis, detailed experimental protocols for the preparation of key intermediates are provided below.
Protocol 1: Proposed Synthesis of this compound
This protocol is a proposed two-step synthesis starting from the corresponding 4-chloro pyrimidine ester.
Step 1: Synthesis of Ethyl 4-(methylamino)-2-(methylthio)pyrimidine-5-carboxylate
-
In a sealed reaction vessel, dissolve ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in ethanol.
-
Add an excess of methylamine (2.0-3.0 eq, typically as a solution in ethanol or THF).
-
Heat the mixture to 60-80 °C and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and carefully acidify with hydrochloric acid to a pH of approximately 3-4.
-
The precipitated product is collected by filtration, washed with cold water, and dried under vacuum to yield the final carboxylic acid.
Protocol 2: Synthesis of Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate [1]
Step 1: Synthesis of Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (prepared from sodium and absolute ethanol), add diethyl ethoxymethylenemalonate and S-methylisothiourea sulfate.
-
Reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and acidify with acetic acid.
-
The precipitated product is filtered, washed with water, and dried.
Step 2: Chlorination to Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate
-
Suspend the product from Step 1 in toluene.
-
Add phosphorus oxychloride (POCl₃) and a catalytic amount of N,N-dimethylaniline.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction and carefully quench with ice water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Protocol 3: Synthesis of 2,4,6-Trichloropyrimidine [3][4]
-
In a reaction flask equipped with a reflux condenser, combine barbituric acid with an excess of phosphorus oxychloride (POCl₃).
-
Add phosphorus pentachloride (PCl₅) or introduce chlorine gas into the mixture.
-
Heat the reaction mixture to reflux (around 105-115 °C) for 7-8 hours.
-
After completion, the excess POCl₃ is removed by distillation.
-
The crude product is then purified by vacuum distillation. This reaction should be performed in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.
Strategic Application in Drug Discovery & Signaling Pathways
The selection of a pyrimidine intermediate is intrinsically linked to the synthetic strategy for the final drug target. This compound is a valuable precursor for kinase inhibitors, which are a cornerstone of modern cancer therapy. These inhibitors often target key signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase (CDK) pathways.
Caption: A generalized workflow for the synthesis of a pyrimidine-based API.
The carboxylic acid moiety of the title compound provides a convenient handle for amide bond formation, a common linkage in kinase inhibitors. The methylamino and methylthio groups can be crucial for establishing key interactions within the ATP-binding pocket of the target kinase, contributing to both potency and selectivity.
EGFR Signaling Pathway
The EGFR signaling cascade plays a critical role in cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway leading to cell proliferation.
CDK Signaling Pathway
CDKs are key regulators of the cell cycle. Their dysregulation can lead to uncontrolled cell division, a characteristic of cancer.
Caption: Role of Cyclin-Dependent Kinases (CDKs) in cell cycle regulation.
Conclusion
The selection of a pyrimidine intermediate is a strategic decision with far-reaching implications for a drug development program. While simpler, less functionalized pyrimidines like 2,4,6-trichloropyrimidine offer a cost-effective entry point, they often necessitate multi-step functionalization, which can be challenging to control and scale up. In contrast, a more advanced intermediate such as this compound, although potentially more complex to synthesize initially, provides a more direct and efficient route to complex drug targets. Its pre-installed functional groups are strategically positioned for late-stage modifications, offering a significant advantage in the synthesis of potent and selective kinase inhibitors. Ultimately, the optimal choice will depend on a careful evaluation of the overall synthetic strategy, target complexity, and scalability requirements of the specific drug candidate.
References
- 1. WO2015001567A1 - Process for the preparation of (s)-4-[(3-chloro-4-methoxybenzyl)amino]-2-[2- (hydroxymethyl)-1-pyrrolidinyl]-n-(2-pyrimidinyl methyl-5-pyrimidine carboxamide - Google Patents [patents.google.com]
- 2. Novel pyrimidine linked acyl thiourea derivatives as potent α-amylase and proteinase K inhibitors: design, synthesis, molecular docking and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
In Vivo Performance of Drug Candidates Derived from 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid: A Comparative Analysis
Researchers in drug discovery are constantly seeking novel scaffolds for the development of more effective and safer therapeutics. One such scaffold, 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, serves as a key intermediate in the synthesis of a variety of bioactive molecules, particularly in the oncology and virology sectors.[1] This guide provides a comparative overview of the available in vivo data for drug candidates synthesized from this versatile starting material, offering insights into their efficacy, safety, and pharmacokinetic profiles to aid researchers in advancing their drug development programs.
While a significant body of research exists on the in vitro activities of pyrimidine derivatives, comprehensive in vivo comparative studies for compounds specifically derived from this compound are limited in the public domain. This guide, therefore, synthesizes the available preclinical data to draw meaningful comparisons and highlight promising candidates.
Efficacy in Preclinical Models
Derivatives of this compound have primarily been investigated for their potential as anti-cancer agents. In vivo studies in mouse xenograft models have demonstrated the tumor growth inhibitory effects of certain compounds. For instance, a novel pyrimidine derivative, designated R2, exhibited significant anticancer activity against pancreatic cancer cell lines both in vitro and in vivo.[2] In a study, the R2 derivative showed a 95.56% improvement in the half-maximal inhibitory concentration (IC50) against the PanC-1 cell line compared to the standard chemotherapeutic agent 5-fluorouracil (5-FU).[2] Furthermore, in vivo experiments with cancer-induced mice revealed that treatment with these pyrimidine derivatives led to the normalization of hematological parameters, including red blood cell (RBC), white blood cell (WBC), and hemoglobin levels.[2]
Another study on a series of 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivatives, which can be conceptually linked to the core scaffold, showed that one compound significantly suppressed the growth of MDA-MB-231 breast cancer xenograft tumors in mice without obvious side effects.[3]
Comparative Pharmacokinetic Profiles
A study on novel PLK4 inhibitors with an aminopyrimidine structure highlighted a compound with good plasma and liver microsomal stability, suggesting favorable metabolic properties.[7] Such stability is a desirable attribute for orally administered drugs, as it can contribute to more predictable pharmacokinetic profiles.
Experimental Protocols
To facilitate the replication and extension of these findings, a general overview of the methodologies employed in the in vivo assessment of these pyrimidine derivatives is provided below.
In Vivo Antitumor Efficacy Studies
-
Animal Models: Typically, immunodeficient mice (e.g., nude or SCID mice) are used for xenograft studies. Human cancer cell lines, such as those for pancreatic or breast cancer, are implanted subcutaneously or orthotopically.
-
Drug Administration: The synthesized compounds are often formulated in a suitable vehicle (e.g., a mixture of DMSO, Cremophor EL, and saline) and administered to the animals via oral gavage or intraperitoneal injection.
-
Treatment Schedule: Treatment usually commences once the tumors reach a palpable size. The dosing schedule can vary, but a common regimen is daily or twice-daily administration for a period of several weeks.
-
Efficacy Endpoints: The primary endpoint is typically the inhibition of tumor growth, measured by caliper measurements of tumor volume over time. Other endpoints may include body weight changes (as an indicator of toxicity) and survival analysis. At the end of the study, tumors are often excised and weighed.
Pharmacokinetic Studies
-
Animal Models: Healthy rodents, such as Sprague-Dawley rats or BALB/c mice, are commonly used.
-
Drug Administration: The compound is administered intravenously (to determine clearance and volume of distribution) and orally (to assess oral bioavailability).
-
Blood Sampling: Blood samples are collected at various time points post-administration from the tail vein or via cardiac puncture.
-
Bioanalysis: Plasma concentrations of the drug are quantified using a validated analytical method, typically liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t1/2), and oral bioavailability (F%) are calculated using specialized software.
Signaling Pathways
The anticancer activity of many pyrimidine derivatives stems from their ability to inhibit protein kinases, which are crucial components of intracellular signaling pathways that regulate cell growth, proliferation, and survival. While the specific targets for all derivatives of this compound are not fully elucidated, related compounds have been shown to inhibit kinases such as c-Met and Polo-like kinase 4 (PLK4).[7] Inhibition of these kinases can disrupt downstream signaling cascades, leading to apoptosis and cell cycle arrest in cancer cells.
References
- 1. This compound [myskinrecipes.com]
- 2. Synthesis and evaluation of novel pyrimidine derivative targeting pancreatic adenocarcinoma - Panduranga Mudgal - Annals of Pancreatic Cancer [apc.amegroups.org]
- 3. ijrpr.com [ijrpr.com]
- 4. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kinase inhibitor pharmacokinetics: comprehensive summary and roadmap for addressing inter-individual variability in exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Enzyme Inhibition Profiles for Pyrimidine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational compounds. Its versatility allows for the design of potent and selective inhibitors for a wide range of enzymes, particularly kinases and cyclooxygenases, which are critical targets in oncology and inflammatory diseases. This guide provides a comparative analysis of the enzyme inhibition profiles of various pyrimidine-based compounds, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory potency (IC50 values) of selected pyrimidine-based compounds against key enzyme targets. Lower IC50 values indicate greater potency.
Table 1: Inhibition of Protein Kinases by Pyrimidine-Based Compounds
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Osimertinib | EGFR (WT) | ~15 | Erlotinib | EGFR (WT) | ~2 |
| EGFR (L858R) | ~1 | EGFR (L858R) | ~2 | ||
| EGFR (T790M) | ~1 | EGFR (T790M) | ~200 | ||
| Compound 5k | EGFR | 79 | Sunitinib | VEGFR2 | 261 |
| Her2 | 40 | ||||
| VEGFR2 | 204 | ||||
| CDK2 | 108 | ||||
| SI306 | Src | 11.2 (GIN8 cells) | |||
| 7.7 (GIN28 cells) | |||||
| 7.2 (GCE28 cells) |
Data compiled from multiple sources. IC50 values are indicative and can vary based on assay conditions.[1][2][3]
Table 2: Inhibition of Cyclooxygenases by Pyrimidine-Based Compounds
| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Compound 3b | - | 0.20 | - |
| Compound 5b | - | 0.18 | - |
| Compound 5d | - | 0.16 | - |
| Celecoxib | - | 0.17 | - |
| Nimesulide | - | 1.68 | - |
| L1 | >100 | 1.2 | >83.3 |
| L2 | >100 | 1.5 | >66.7 |
| Piroxicam | 1.8 | 3.5 | 0.51 |
| Meloxicam | 2.5 | 1.1 | 2.27 |
Data compiled from multiple sources. A higher selectivity index indicates greater selectivity for COX-2.[4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for in vitro kinase and COX inhibition assays.
In Vitro Kinase Inhibition Assay Protocol
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of pyrimidine-based compounds against a target kinase using a luminescence-based assay that quantifies ATP consumption.
Materials and Reagents:
-
Purified recombinant kinase
-
Kinase-specific substrate
-
Adenosine 5'-triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Pyrimidine-based inhibitor (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrimidine-based inhibitor in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept below 1%.
-
Reaction Setup: To the wells of a 384-well plate, add the test compound, the kinase, and the kinase-specific substrate. Include positive controls (a known inhibitor) and negative controls (DMSO vehicle).
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes). The optimal incubation time should be determined empirically.
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. After a 40-minute incubation, add the Kinase Detection Reagent and incubate for another 30 minutes to convert ADP to ATP and generate a luminescent signal.[6]
-
Data Analysis: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Normalize the data, with the negative control representing 100% kinase activity and a high concentration of a potent inhibitor as 0% activity. Plot the normalized kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[1]
In Vitro COX-2 Inhibition Assay Protocol
This protocol describes a colorimetric method for determining the IC50 of pyrimidine-based compounds against human recombinant COX-2. The assay measures the peroxidase activity of the enzyme.
Materials and Reagents:
-
Human recombinant COX-2 enzyme
-
Reaction Buffer (0.1 M Tris-HCl, pH 8.0, containing 5 mM EDTA and 2 mM phenol)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a colorimetric substrate
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of the reaction buffer, heme, and arachidonic acid. Dilute the COX-2 enzyme to the desired concentration in the reaction buffer.
-
Assay Plate Setup: Add the reaction buffer, heme, and diluted enzyme solution to the wells of a 96-well plate. Add the test compounds at various concentrations to the appropriate wells. Include wells for 100% initial activity (no inhibitor) and a background control (no enzyme).
-
Pre-incubation: Incubate the plate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.[7]
-
Reaction Initiation: Initiate the reaction by adding the arachidonic acid substrate to all wells.[7]
-
Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to the COX-2 activity.
-
Data Analysis: Calculate the initial reaction rates from the linear portion of the absorbance curves. Determine the percentage of inhibition for each concentration of the test compound relative to the 100% activity control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
Mandatory Visualizations
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a key target for many pyrimidine-based kinase inhibitors in cancer therapy. The following diagram illustrates the major signaling cascades initiated upon EGFR activation and the points of therapeutic intervention.
Caption: EGFR signaling pathway and the inhibitory action of pyrimidine-based inhibitors.
Experimental Workflow for Enzyme Inhibition Screening
The process of identifying and characterizing enzyme inhibitors from a compound library involves a systematic workflow, from initial high-throughput screening to detailed mechanistic studies.
Caption: A typical workflow for screening and characterizing enzyme inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity and Off-Target Effects of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, understanding the selectivity of kinase inhibitors is paramount to developing safe and effective therapeutics. This guide provides a comparative analysis of the cross-reactivity and off-target effects of kinase inhibitors based on the 2,4-disubstituted pyrimidine-5-carboxamide scaffold, a close structural analog to 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid. Due to the limited publicly available data on the specific titular compound, this guide leverages data from structurally related molecules to infer potential cross-reactivity and off-target profiles, comparing them against well-characterized kinase inhibitors.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to interact with the ATP-binding site of a wide array of kinases.[1][2] This versatility, however, presents a significant challenge: the potential for off-target interactions, which can lead to unforeseen side effects and toxicity.[1][3] Therefore, comprehensive kinase selectivity profiling is a critical step in the development of any novel pyrimidine-based inhibitor.
Quantitative Comparison of Kinase Inhibitor Selectivity
To contextualize the selectivity of pyrimidine-based inhibitors, the following tables summarize the inhibitory activity of a representative 2,4-diaminopyrimidine-5-carboxamide derivative against its intended target and a panel of off-target kinases. For comparison, we include data for Staurosporine, a notoriously non-selective kinase inhibitor, and Lapatinib, a more selective dual inhibitor of EGFR and HER2.
| Compound | Scaffold | Primary Target(s) | IC50 (nM) vs. Primary Target(s) | Reference |
| Compound 1 (Example) | 2,4-Diaminopyrimidine-5-carboxamide | Sky | 400 | [4] |
| Staurosporine | Indolocarbazole | Broad Spectrum | PKA: 7, PKC: 0.7, S6K: 3 | - |
| Lapatinib | Quinazoline | EGFR, HER2 | EGFR: 10.8, HER2: 9.2 | [5] |
| Table 1: Comparison of on-target potency of a representative pyrimidine derivative and comparator compounds. |
| Compound | Off-Target Kinase | IC50 (nM) or % Inhibition @ 1µM | Selectivity (Fold vs. Primary Target) | Reference |
| Compound 1 (Example) | ABL1 | >10000 | >25 | [4] |
| LCK | >10000 | >25 | [4] | |
| SRC | >10000 | >25 | [4] | |
| VEGFR2 | >10000 | >25 | [4] | |
| Staurosporine | Multiple Kinases | nM range | ~1 | - |
| Lapatinib | Multiple Kinases | µM range | >100 for many | [5] |
| Table 2: Off-target activity of a representative pyrimidine derivative and comparator compounds. |
Experimental Protocols
The determination of kinase inhibitor selectivity involves a variety of biochemical and cellular assays. Below are detailed methodologies for commonly employed techniques.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay measures the transfer of a radiolabeled phosphate from ATP to a substrate by a specific kinase.
-
Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), ATP, and the test compound at various concentrations. The reaction is initiated by the addition of [γ-³³P]ATP.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for substrate phosphorylation.
-
Termination and Separation: The reaction is stopped, and the phosphorylated substrate is separated from the unincorporated [γ-³³P]ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing.
-
Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration relative to a control (no inhibitor). The IC50 value, the concentration of inhibitor required to reduce kinase activity by 50%, is then determined by fitting the data to a dose-response curve.
Kinase Selectivity Profiling using Differential Scanning Fluorimetry (DSF)
DSF is a biophysical method that measures the thermal stability of a protein. The binding of a ligand, such as a kinase inhibitor, typically increases the melting temperature (Tm) of the protein.
-
Sample Preparation: The kinase of interest is mixed with a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding. The test compound is added to this mixture.
-
Thermal Denaturation: The samples are subjected to a gradual increase in temperature in a real-time PCR instrument.
-
Fluorescence Monitoring: The fluorescence of the dye is monitored as the temperature increases. A sharp increase in fluorescence indicates protein unfolding.
-
Data Analysis: The Tm is determined from the midpoint of the unfolding transition. A significant shift in Tm in the presence of the test compound indicates binding. This can be performed for a large panel of kinases to assess selectivity.[6]
Visualizing Signaling Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate a hypothetical signaling pathway and an experimental workflow for assessing kinase inhibitor cross-reactivity.
Caption: Hypothetical RTK signaling pathway and inhibition by a pyrimidine derivative.
Caption: Experimental workflow for assessing kinase inhibitor selectivity.
References
- 1. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mch.estranky.sk [mch.estranky.sk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
New-Generation Pyrimidine Derivatives Outperform Predecessors in Preclinical Cancer Studies
For Immediate Release
[City, State] – [Date] – Researchers are making significant strides in the development of novel pyrimidine derivatives that demonstrate superior efficacy and the potential to overcome resistance to existing cancer therapies. Recent preclinical studies highlight the promise of these new compounds in targeting key oncogenic pathways with greater potency than current standard-of-care drugs. This comparative guide provides an in-depth analysis of the performance of a promising new pyrimidine derivative, a 4th-generation EGFR inhibitor, against its therapeutic predecessors, supported by comprehensive experimental data.
The pyrimidine scaffold has long been a cornerstone in the development of anticancer agents, with numerous derivatives approved for clinical use.[1][2] However, the emergence of drug resistance mutations, such as the EGFR C797S mutation in non-small cell lung cancer (NSCLC), has limited the long-term efficacy of existing treatments like osimertinib.[3][4] In response, scientists have engineered a new wave of pyrimidine-based inhibitors designed to effectively target these resistant cancer cells.
One such innovative compound, herein referred to as Compound 10b , a pyrimidine-5-carbonitrile derivative, has shown remarkable activity against multiple cancer cell lines, outperforming the established EGFR inhibitor, Erlotinib.[5] Furthermore, a novel phenylamino-pyrimidine derivative, Os30 , has been specifically designed to combat the C797S mutation and has demonstrated potent tumor growth inhibition in preclinical models.[3]
This guide will focus on the comparative efficacy of Compound 10b against Erlotinib, presenting key data on their cytotoxic and kinase inhibitory activities. Detailed experimental protocols are provided to ensure transparency and facilitate independent validation by researchers in the field.
Comparative Efficacy of Compound 10b vs. Erlotinib
The following tables summarize the in vitro efficacy of Compound 10b in comparison to the established therapeutic agent, Erlotinib. Data is presented for both enzymatic inhibition of the EGFR tyrosine kinase and cytotoxic activity against various human cancer cell lines.
Table 1: In Vitro EGFR Tyrosine Kinase Inhibitory Activity
| Compound | EGFR IC₅₀ (nM) |
| Compound 10b | 8.29 ± 0.04 |
| Erlotinib | 2.83 ± 0.05 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition of the target enzyme in vitro.[5]
Table 2: In Vitro Cytotoxic Activity against Human Cancer Cell Lines
| Compound | HepG2 (Liver Cancer) IC₅₀ (µM) | A549 (Lung Cancer) IC₅₀ (µM) | MCF-7 (Breast Cancer) IC₅₀ (µM) |
| Compound 10b | 3.56 | 5.85 | 7.68 |
| Erlotinib | 0.87 | 1.12 | 5.27 |
IC₅₀: The half-maximal inhibitory concentration, representing the concentration of a drug required for 50% inhibition of cell viability in vitro.[5]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro EGFR Tyrosine Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of the EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR enzyme
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT)
-
Test compounds (Compound 10b, Erlotinib) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer.
-
Add 2.5 µL of the test compound dilutions to the wells of a 384-well plate.
-
Add 2.5 µL of the EGFR enzyme solution to each well.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effects of compounds on cancer cells by measuring metabolic activity.
Materials:
-
Human cancer cell lines (HepG2, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (Compound 10b, Erlotinib) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway, the experimental workflow, and a logical comparison of the new and existing agents.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modification of osimertinib to discover new potent EGFRC797S-TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
A Head-to-Head Comparison of Synthetic Routes to a Key Pharmaceutical Intermediate: 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is a critical factor in the timeline and cost of bringing new therapies to market. One such intermediate, 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, plays a crucial role in the synthesis of various therapeutic agents. This guide provides a detailed head-to-head comparison of two synthetic routes to this important building block, offering insights into their respective methodologies, yields, and potential advantages.
This comparison focuses on providing a clear, data-driven overview to aid chemists in selecting the most suitable synthetic strategy for their research and development needs. The routes are analyzed based on starting materials, reaction conditions, and overall efficiency.
Route 1: Nucleophilic Substitution of a Chloropyrimidine Precursor followed by Hydrolysis
This widely utilized pathway commences with the commercially available ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. The synthesis proceeds in two main steps: a nucleophilic aromatic substitution followed by ester hydrolysis.
Experimental Protocol:
Step 1: Synthesis of Ethyl 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylate
To a solution of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq) in a suitable organic solvent such as dichloromethane, a 33% aqueous solution of methylamine (3.25 eq) is added dropwise at a controlled temperature of 0°C. The reaction mixture is stirred at this temperature for approximately 30 minutes. Upon completion, the reaction is quenched with water, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to yield the product.[1]
Step 2: Hydrolysis to this compound
The ethyl ester obtained in the previous step is then subjected to hydrolysis. A standard procedure involves dissolving the ester in a mixture of an alcohol (e.g., ethanol) and water, followed by the addition of a base such as sodium hydroxide. The reaction mixture is typically heated to reflux and monitored until the starting material is consumed. After cooling, the reaction mixture is acidified with a mineral acid (e.g., hydrochloric acid) to precipitate the carboxylic acid, which is then collected by filtration, washed with water, and dried.
Route 2: A Proposed Alternative Pathway via a Dihydroxypyrimidine Intermediate
An alternative, though less documented for this specific molecule, involves the construction of the pyrimidine ring from acyclic precursors, followed by functional group interconversions. This hypothetical route is based on established pyrimidine syntheses.
Experimental Protocol (Proposed):
Step 1: Synthesis of 4,6-dihydroxy-2-methylthio-5-nitropyrimidine
This step involves the nitration of diethyl malonate, followed by cyclization with thiourea and subsequent methylation. The nitration is typically carried out using concentrated or fuming nitric acid. The resulting nitro-malonic ester is then reacted with thiourea in the presence of a base like sodium ethoxide to form the pyrimidine ring. The intermediate thiouracil is then methylated, for instance with dimethyl sulfate, to afford the S-methylated product.
Step 2: Chlorination of the Dihydroxypyrimidine
The dihydroxy intermediate is then chlorinated, most commonly using phosphorus oxychloride (POCl3), often with a catalytic amount of a tertiary amine like N,N-dimethylaniline, to yield 4,6-dichloro-2-methylthio-5-nitropyrimidine.
Step 3: Selective Amination and Reduction
The more reactive chlorine at the 4-position can be selectively displaced by methylamine. The resulting 4-(methylamino)-6-chloro-2-methylthio-5-nitropyrimidine is then subjected to a reduction of the nitro group, for example, using iron powder in acetic acid or catalytic hydrogenation.
Step 4: Conversion of the Amino Group to Carboxylic Acid
The amino group at the 5-position can be converted to a carboxylic acid via a Sandmeyer-type reaction. This would involve diazotization of the amine with sodium nitrite in an acidic medium, followed by reaction with a cyanide salt (e.g., cuprous cyanide) to introduce a nitrile group. Finally, hydrolysis of the nitrile would yield the desired carboxylic acid.
Data Presentation: A Comparative Overview
| Feature | Route 1: Nucleophilic Substitution | Route 2: Proposed Alternative |
| Starting Materials | Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, Methylamine | Diethyl malonate, Thiourea, Nitrating agent, Methylating agent, Chlorinating agent, Methylamine |
| Number of Steps | 2 | 4 (multi-step, complex) |
| Key Reactions | Nucleophilic Aromatic Substitution, Ester Hydrolysis | Nitration, Cyclization, Chlorination, Nucleophilic Substitution, Reduction, Sandmeyer Reaction, Nitrile Hydrolysis |
| Reported Yield (Step 1) | Quantitative (100%)[1] | Not reported for the full sequence |
| Scalability | High, straightforward procedure | Potentially challenging due to multiple steps and use of hazardous reagents |
| Reagent Availability | Starting material is commercially available | Basic starting materials are common, but intermediates require synthesis |
| Safety Considerations | Use of volatile and flammable solvents, handling of methylamine | Use of strong acids and bases, hazardous reagents like POCl3 and cyanides |
Mandatory Visualizations
Synthetic Pathway Diagrams
Caption: Synthetic pathway for Route 1.
Caption: Proposed alternative synthetic pathway (Route 2).
Head-to-Head Comparison and Discussion
Route 1 stands out for its simplicity and high reported yield for the key substitution step. The starting material is readily available, making this route highly attractive for both laboratory-scale synthesis and potential scale-up. The two-step process is straightforward and utilizes common laboratory reagents and techniques. The quantitative yield reported for the amination step significantly contributes to the overall efficiency of this pathway.[1]
Route 2 , while theoretically feasible, presents a significantly more complex and lengthy synthetic sequence. It involves multiple, distinct chemical transformations, including nitration, cyclization, chlorination, reduction, and a Sandmeyer reaction. Each of these steps would require careful optimization of reaction conditions and purification of intermediates, likely leading to a lower overall yield. Furthermore, the use of hazardous reagents such as phosphorus oxychloride and cyanide salts raises significant safety concerns and would necessitate stringent handling protocols.
Based on the available data, Route 1 is the demonstrably superior synthetic strategy for the preparation of this compound. Its key advantages include a shorter synthetic sequence, high yield, the use of a commercially available advanced intermediate, and a more favorable safety profile. For researchers and drug development professionals, this route offers a more efficient, reliable, and scalable method for obtaining this valuable pharmaceutical intermediate. While Route 2 provides a theoretical alternative for the construction of the pyrimidine core, its complexity and the use of hazardous materials make it a less practical choice for routine synthesis. Future research could focus on optimizing the hydrolysis step of Route 1 and exploring alternative, milder conditions for this transformation.
References
Confirming the Mechanism of Action for Novel 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid-Based Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of novel drug candidates based on the 4-(methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid scaffold. By examining experimental data from closely related pyrimidine derivatives, we can elucidate the probable mechanism of action for this new class of compounds. The following sections present quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows to support further research and development.
Data Presentation: Comparative Inhibitory Activity
The therapeutic potential of pyrimidine derivatives frequently lies in their ability to inhibit protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][2][3] The tables below summarize the inhibitory activities of various pyrimidine-based compounds against several cancer-relevant kinases and cell lines. This data serves as a benchmark for evaluating novel this compound-based drugs.
Table 1: Comparative Kinase Inhibitory Activity of Pyrimidine Derivatives
| Compound Class | Target Kinase | Lead Compound Example | IC₅₀ (nM) | Reference Compound | IC₅₀ (nM) |
| Pyrrolo[2,3-d]pyrimidine | EGFR | Compound 5k | 79 | Sunitinib | 93 |
| Pyrrolo[2,3-d]pyrimidine | Her2 | Compound 5k | 40 | Staurosporine | 38 |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | Compound 5k | 136 | Sunitinib | 261 |
| N-(4-(aminomethyl)phenyl) pyrimidin-2-amine | JAK2 | Compound A8 | 5 | - | - |
| Aminopyrimidine | AURKA | Compound 38j | 7.1 | - | - |
| Aminopyrimidine | AURKB | Compound 38j | 25.7 | - | - |
| Phenylpyrazalopyrimidine | c-Src | Compound 10 | 60,400 | - | - |
| Phenylpyrazalopyrimidine | Btk | Compound 10 | 90,500 | - | - |
| Phenylpyrazalopyrimidine | Lck | Compound 10 | 110,000 | - | - |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target kinase's activity. Data is compiled from multiple sources for illustrative comparison.[2][3][4][5]
Table 2: Comparative Cytotoxicity of Pyrimidine Derivatives Against Cancer Cell Lines
| Compound Class | Cell Line | Lead Compound Example | IC₅₀ (µM) |
| Pyrido[2,3-d]pyrimidine | A549 (Lung Cancer) | Derivative 2d | <50 |
| Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | Compound 3b | - |
| Thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | Compound 3b | - |
| Thiazolo[4,5-d]pyrimidine | DU145 (Prostate Cancer) | Compound 3b | - |
| Thiazolo[4,5-d]pyrimidine | MCF-7 (Breast Cancer) | Compound 3b | - |
| 4,6-substituted pyrimidine | LoVo (Colon Adenocarcinoma) | - | - |
| 4,6-substituted pyrimidine | LoVo/DX (Resistant Colon Adenocarcinoma) | - | - |
| 4,6-substituted pyrimidine | A549 (Lung Cancer) | Compound 6 | - |
| 4,6-substituted pyrimidine | HeLa (Cervical Cancer) | - | - |
| 4,6-substituted pyrimidine | CCRF-CEM (Leukemic Lymphoblasts) | Compound 5 | - |
| 4,6-substituted pyrimidine | THP-1 (Human Monocytic) | Compound 4 | - |
IC₅₀ values represent the concentration of the compound required to cause 50% inhibition of cell growth. Specific values for some compounds were not provided in the source material but showed significant activity.[6][7][8]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the mechanism of action of novel this compound-based drugs.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound on the activity of a specific kinase by measuring the amount of ATP remaining after the kinase reaction.
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Target kinase (e.g., JAK2, EGFR)
-
Peptide substrate specific to the kinase
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% BSA)
-
ATP
-
Luminescence-based ATP detection kit (e.g., Kinase-Glo®)
-
White, flat-bottom 384-well assay plates
-
Multichannel pipettor, plate shaker, and luminescence plate reader
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds, a DMSO-only vehicle control, and a known inhibitor (positive control) to the appropriate wells of the 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the assay buffer, the kinase enzyme, and the peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well. A "no kinase" control should be included.
-
Incubation: Mix the plate gently and incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence intensity of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.[1]
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay determines the effect of a compound on cell proliferation and is used to calculate the IC₅₀ value in a cellular context.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium
-
Test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 48 to 72 hours. Include vehicle-only controls.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.[9]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 450 nm) using a plate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis (programmed cell death) after treatment with a test compound.
Materials:
-
Cancer cell lines
-
Test compounds
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash with cold PBS.[9]
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate for 15 minutes in the dark at room temperature.[9]
-
Data Acquisition: Analyze the stained cells by flow cytometry.
-
Data Analysis: Quantify the percentage of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[9]
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate a key signaling pathway potentially targeted by pyrimidine derivatives and a typical experimental workflow.
Caption: Workflow for a luminescence-based kinase inhibition assay.
Caption: The JAK-STAT signaling pathway and a potential point of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
- 4. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic Acid: A Guide for Laboratory Professionals
For immediate reference, treat 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid as a hazardous substance. Proper disposal requires adherence to stringent safety protocols and regulatory compliance. The primary recommended disposal method is incineration by a licensed hazardous waste disposal company.
This guide provides detailed procedures for the safe handling and disposal of this compound (CAS No. 863028-98-2) for researchers, scientists, and professionals in drug development. Due to the absence of a specific Safety Data Sheet (SDS), a conservative approach based on the chemical's structure—a pyrimidine derivative containing sulfur and amino groups—is essential.
Key Chemical and Safety Data
The following table summarizes the known and inferred data for this compound. Inferred hazard classifications are based on the functional groups present and general knowledge of similar compounds.
| Property | Value/Information | Source/Inference |
| CAS Number | 863028-98-2 | [1][2] |
| Molecular Formula | C₇H₉N₃O₂S | [1][2] |
| Molecular Weight | 199.23 g/mol | [1][2] |
| Physical Form | Solid (Inferred) | [3] |
| Storage | Room temperature, away from light, in a dry, sealed container. | [2] |
| Known Uses | Intermediate in pharmaceutical (antiviral, anticancer) and agricultural chemical synthesis. | [2][4] |
| Assumed Hazards | - Acute Toxicity (Oral, Dermal, Inhalation) - Skin and Eye Irritation - Potential for environmental toxicity | Inferred from pyrimidine, sulfur-containing, and amino-group containing compounds.[5][6][7] |
| Decomposition Products | May produce toxic oxides of nitrogen (NOx), sulfur (SOx), and carbon (CO, CO₂) upon combustion. | Inferred from chemical structure.[8] |
Experimental Protocols: Disposal Procedures
This section outlines the step-by-step methodology for the safe disposal of this compound.
Personal Protective Equipment (PPE)
Before handling the compound, ensure the following PPE is worn:
-
Gloves: Nitrile or other chemically resistant gloves.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Lab Coat: A standard laboratory coat.
-
Respiratory Protection: If handling fine powders or there is a risk of aerosolization, use a NIOSH-approved respirator with an appropriate cartridge.[5]
Spill Management
In the event of a spill:
-
Evacuate and Ventilate: Immediately alert others in the area and ensure the area is well-ventilated.
-
Containment: For solid spills, gently cover with an inert absorbent material like sand or vermiculite. Avoid raising dust.
-
Collection: Carefully sweep or scoop the contained material into a clearly labeled, sealable hazardous waste container.[6][8]
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a rinse. Collect all cleaning materials as hazardous waste.
Waste Collection and Storage
-
Waste Container: Use a dedicated, properly labeled hazardous waste container. The label should include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
Associated hazard warnings (e.g., "Toxic," "Irritant")
-
-
Segregation: Do not mix this waste with other waste streams unless compatibility is confirmed. Store away from strong acids, bases, and oxidizing agents.[8]
-
Storage: Keep the waste container sealed and store it in a designated, well-ventilated, and secure hazardous waste accumulation area.
Disposal Methodologies
Primary Method: Licensed Hazardous Waste Disposal
-
Contact: Arrange for pickup by a certified environmental disposal company. Provide them with all available information about the chemical.
-
Packaging: Package the waste container according to the disposal company's and regulatory (e.g., DOT) requirements.
-
Incineration: High-temperature incineration is the preferred method for complete destruction of this organic compound.
Secondary Method: Chemical Neutralization (for small quantities, with caution)
-
Note: This method should only be performed by trained personnel in a controlled laboratory setting and in accordance with local regulations. The reactivity of this specific compound is not fully known.
A general approach for similar compounds could involve:
-
Dissolution: Dissolve the compound in a suitable organic solvent (e.g., ethanol).
-
Oxidation: Slowly add a solution of a strong oxidizing agent (e.g., sodium hypochlorite) while stirring in a fume hood. This step aims to break down the organic structure. The presence of the thioether group suggests that oxidation will readily occur.
-
Neutralization: Test the pH of the resulting solution and neutralize with an appropriate acid or base (e.g., sodium bisulfite to quench excess oxidant, followed by adjusting pH to neutral).
-
Disposal of Resulting Solution: The neutralized solution may still require disposal as hazardous waste, but may be less hazardous than the parent compound. Consult your institution's safety officer before proceeding.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. myskinrecipes.com [myskinrecipes.com]
- 3. 4-Pyrimidinecarboxylic acid, 5-amino-2-(methylthio)- [cymitquimica.com]
- 4. chemimpex.com [chemimpex.com]
- 5. kishida.co.jp [kishida.co.jp]
- 6. aksci.com [aksci.com]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. keyorganics.net [keyorganics.net]
Personal protective equipment for handling 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 4-(Methylamino)-2-(methylthio)-5-pyrimidinecarboxylic acid, including operational and disposal plans.
Personal Protective Equipment (PPE)
Proper personal protective equipment is critical to minimize exposure and ensure safety when working with this compound and its derivatives. The following table summarizes the recommended PPE.
| Body Part | Personal Protective Equipment (PPE) | Specifications & Best Practices |
| Eyes/Face | Safety Goggles / Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of explosion, a significant splash hazard, or a highly exothermic reaction.[1] |
| Hands | Chemical-Impermeable Gloves | Disposable nitrile gloves offer short-term protection and should be inspected before use.[1][2] For compounds with unknown toxicity, consider double gloving with a flexible laminate glove under a heavy-duty outer glove.[2] |
| Body | Flame-Resistant Lab Coat | A lab coat should be buttoned to cover as much skin as possible.[1] |
| Respiratory | Respirator | Use in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation.[2] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary.[2] Respirator use requires proper training, fit testing, and medical evaluation.[1] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot (closed-toe and closed-heel with no holes).[1][2] |
Experimental Protocols: Handling and Disposal
Handling:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[2]
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to prevent the accumulation of vapors.[2]
-
Personal Hygiene: Avoid all personal contact, including inhalation.[2] Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly with soap and water after handling.[2]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place. Store at room temperature, away from light.[3]
-
Spills: In the event of a spill, evacuate personnel to a safe area.[2] Clean up spills immediately using dry procedures to avoid generating dust.[2] Collect the residue and place it in a sealed container for disposal.[2] Prevent the chemical from entering drains.[2]
Disposal Plan:
-
Waste Characterization: Unused material should be treated as hazardous waste.
-
Disposal Method: Offer surplus and non-recyclable solutions to a licensed disposal company.[4] One method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
-
Container Disposal: Do not mix with other waste. Leave chemicals in their original containers.[4] Handle uncleaned containers as you would the product itself.[4]
-
Regulatory Compliance: All waste material must be disposed of in accordance with local, state, and federal regulations.[4][5]
Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
